2,3,4-Trifluorobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4-trifluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPHYLJFAZNALV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333853 | |
| Record name | 2,3,4-Trifluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143879-80-5 | |
| Record name | 2,3,4-Trifluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-Trifluorobenzonitrile | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of 2,3,4-Trifluorobenzonitrile
Introduction
This compound is a fluorinated aromatic nitrile, a versatile chemical compound that serves as a crucial building block in various synthetic processes.[1] Identified by its CAS Number 143879-80-5, this compound is of significant interest in medicinal chemistry, agrochemical development, and materials science.[2][3] Its trifluorinated benzene ring and nitrile functional group provide a versatile platform for constructing complex molecules.[1] The presence of fluorine atoms can significantly enhance the biological activity, metabolic stability, and lipophilicity of target molecules, making this compound a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][3] It is also employed in the development of advanced materials like specialty polymers and coatings, where the fluorine atoms contribute to improved chemical resistance and thermal stability.[3] This guide provides a comprehensive overview of its core physicochemical properties, experimental characterization protocols, and key applications.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 143879-80-5 | [2][3][4][5] |
| Molecular Formula | C₇H₂F₃N | [3][4][5] |
| Molecular Weight | 157.10 g/mol | [3][4][5] |
| Appearance | Colorless to almost colorless clear liquid | [3][4][5] |
| Boiling Point | 118 °C / 100 mmHg | [2][3][4][5] |
| Density | 1.38 g/mL | [3][4][5] |
| Refractive Index (n²⁰/D) | 1.47 | [3][4][5] |
| Flash Point | 68 °C | [5] |
| Purity | >98.0% (GC) | [3][5] |
| Storage Temperature | 2-8°C; Room Temperature (cool, dark place <15°C recommended) | [2][3][5] |
Spectroscopic and Structural Data
Spectroscopic analysis is critical for confirming the identity and structure of this compound.
| Identifier | Value | Source(s) |
| MDL Number | MFCD00013288 | [3][4][5] |
| PubChem ID | 518936 | [3][4] |
| InChI | InChI=1S/C7H2F3N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H | [6] |
| InChIKey | KTPHYLJFAZNALV-UHFFFAOYSA-N | [6] |
Experimental Protocols and Characterization
While specific, detailed experimental reports for determining every property of this exact molecule are proprietary or not publicly available, the following sections describe the standard methodologies used for such characterization.
Determination of Physical Properties
-
Boiling Point: The boiling point is determined under reduced pressure (100 mmHg) to prevent decomposition at higher temperatures.[2][5] This is typically performed using a vacuum distillation apparatus. The temperature at which the liquid boils and its vapor pressure equals the applied pressure is recorded as the boiling point.
-
Density: The density is measured at a standard temperature (e.g., 20°C or 25°C) using a pycnometer or a digital density meter.[2][3] The mass of a known volume of the liquid is determined, and the density is calculated.
-
Refractive Index: The refractive index is measured using a refractometer, typically at the sodium D-line (589 nm) and a controlled temperature of 20°C.[3][4][5] This value is a measure of how light propagates through the liquid and is a useful constant for identification.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: A systematic vibrational spectroscopic investigation of this compound has been performed, with its IR and Raman spectra being well-documented.[7]
-
Methodology: An Attenuated Total Reflectance (ATR) IR spectrum is typically acquired by placing a drop of the neat liquid onto the crystal (e.g., diamond or germanium) of the ATR accessory.[6] The instrument then records the absorption of infrared radiation.
-
Interpretation: Key characteristic absorptions include:
-
C≡N Stretch: A sharp, strong absorption band around 2230 cm⁻¹ for the nitrile group.
-
C-F Stretch: Strong absorption bands in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹, indicative of the carbon-fluorine bonds.
-
Aromatic C=C Stretch: Multiple bands in the 1600-1400 cm⁻¹ region.
-
Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹.[8]
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Methodology: High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer. A small sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is acquired.
-
Interpretation (Expected):
-
¹H NMR: The spectrum would show two signals in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the two protons on the benzene ring. These signals would appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms.
-
¹³C NMR: The spectrum would display seven distinct signals: one for the nitrile carbon (approx. 110-120 ppm) and six for the aromatic carbons, three of which would show large C-F coupling constants.
-
¹⁹F NMR: The spectrum would exhibit three distinct signals for the three non-equivalent fluorine atoms, with coupling observed between them.
-
-
-
Purity Determination by Gas Chromatography (GC):
-
Methodology: A small, diluted sample of this compound is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and a detector (e.g., Flame Ionization Detector - FID). The oven temperature is programmed to ramp up to ensure separation from any impurities. The purity is determined by the relative area of the main peak.[5]
-
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
GHS Hazard Classification: [5]
-
Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled (H301 + H311 + H331). Causes skin irritation (H315) and serious eye irritation (H319). Combustible liquid (H227).[5]
-
Signal Word: Danger.[5]
Precautionary Measures: [5]
-
Prevention: Avoid breathing fumes, gas, mist, or vapors. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Keep away from heat and open flames. Wear protective gloves, eye protection, and face protection.[5]
-
Response:
-
IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.
-
IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[5]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[5]
Visualizations
The following diagrams illustrate the general workflow for characterizing this compound and the relationship between its structure and its primary applications.
Caption: General workflow for the physicochemical characterization of a chemical intermediate.
References
- 1. innospk.com [innospk.com]
- 2. This compound | 143879-80-5 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 143879-80-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Revised vibrational band assignments for the experimental IR and Raman spectra of this compound based on ab initio, DFT and normal coordinate calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
An In-Depth Technical Guide to 2,3,4-Trifluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,3,4-Trifluorobenzonitrile. It is a crucial intermediate in the development of novel pharmaceuticals and advanced materials. This document adheres to stringent data presentation and visualization requirements, offering detailed experimental protocols and graphical representations of its synthetic pathway.
Molecular Structure and Properties
This compound is a fluorinated aromatic compound with the molecular formula C₇H₂F₃N.[1] The presence of three fluorine atoms and a nitrile group on the benzene ring imparts unique chemical properties that make it a valuable building block in organic synthesis.[1]
Molecular Structure
The structure of this compound consists of a benzene ring substituted with fluorine atoms at the 2, 3, and 4 positions, and a nitrile group (-C≡N) at the 1 position.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. There are some discrepancies in the reported density of the compound, with sources citing both 1.12 g/mL and 1.38 g/mL. Further experimental verification is recommended for applications where density is a critical parameter.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₂F₃N | [1] |
| Molecular Weight | 157.10 g/mol | [2] |
| CAS Number | 143879-80-5 | [2] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 116-118 °C at 100 mmHg | [3] |
| Density | 1.12 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.4725 | [3] |
| Purity | >98.0% (GC) | [2] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the Sandmeyer reaction, starting from 2,3,4-Trifluoroaniline.[3][4][5] This two-step process involves the diazotization of the aniline derivative, followed by a cyanation reaction.[3][4][5]
Synthetic Pathway
The overall synthetic pathway is illustrated in the following diagram.
Caption: Synthesis of this compound via Sandmeyer Reaction.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Step 1: Diazotization of 2,3,4-Trifluoroaniline
-
Preparation of the Aniline Salt Suspension: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2,3,4-Trifluoroaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid (2.5-3.0 equivalents) and water.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring. It is crucial to maintain this low temperature to prevent the decomposition of the diazonium salt.[6]
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold distilled water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cold, stirred suspension of the aniline salt. The rate of addition should be controlled to keep the internal temperature below 5 °C.[6]
-
Completion of Reaction: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete. The resulting solution of 2,3,4-Trifluorobenzenediazonium chloride should be used immediately in the next step.
Step 2: Sandmeyer Cyanation
-
Preparation of the Cyanide Solution: In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.
-
Cyanation Reaction: Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring.
-
Heating: Gently heat the reaction mixture. The evolution of nitrogen gas should be observed. The temperature and reaction time will depend on the specific conditions and should be monitored.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and extracted with an organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure. The crude product can then be purified by distillation to yield this compound.
Spectroscopic Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features | Reference(s) |
| FTIR (ATR) | Provides a vibrational fingerprint of the molecule, showing characteristic peaks for the C≡N and C-F bonds. | [7] |
| NMR (¹H, ¹³C, ¹⁹F) | Confirms the structure by showing the chemical shifts and coupling constants of the hydrogen, carbon, and fluorine atoms in the molecule. | [7] |
| Raman Spectroscopy | Complements FTIR data by providing information on the vibrational modes of the molecule. | [7] |
Applications in Research and Development
This compound is a versatile intermediate with significant applications in several areas of chemical research and development.
Pharmaceutical Synthesis
This compound is a key building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] The trifluorinated phenyl moiety can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1]
Agrochemicals
It is also utilized in the development of new agrochemicals, where the fluorine atoms can contribute to increased efficacy and stability of the active ingredients.[1]
Materials Science
In the field of materials science, this compound is used in the synthesis of advanced polymers and coatings. The presence of fluorine imparts desirable properties such as high thermal stability and chemical resistance to the resulting materials.[8]
Safety and Handling
This compound is toxic if swallowed, in contact with skin, or if inhaled.[2] It is also a combustible liquid.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 143879-80-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. byjus.com [byjus.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound [myskinrecipes.com]
An In-depth Technical Guide to the Synthesis of 2,3,4-Trifluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal synthesis routes for 2,3,4-Trifluorobenzonitrile, a key intermediate in the development of pharmaceuticals and other advanced materials. The document details plausible synthetic pathways, including the Sandmeyer reaction of 2,3,4-trifluoroaniline, the conversion of 2,3,4-trifluorobenzaldehyde via its oxime, and the halogen exchange fluorination of 2,3,4-trichlorobenzonitrile. Each route is presented with a detailed experimental protocol, a summary of quantitative data, and workflow diagrams to facilitate understanding and replication in a laboratory setting.
Synthesis via Sandmeyer Reaction of 2,3,4-Trifluoroaniline
The Sandmeyer reaction is a versatile and widely used method for the conversion of aromatic amines into a variety of functional groups, including nitriles.[1][2] This route involves the diazotization of 2,3,4-trifluoroaniline to form a diazonium salt, which is subsequently displaced by a cyanide anion, typically from a copper(I) cyanide catalyst.[3][4]
Experimental Protocol
Step 1: Diazotization of 2,3,4-Trifluoroaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a solution of 2,3,4-trifluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water is prepared.
-
The mixture is cooled to 0-5 °C in an ice-salt bath with vigorous stirring.
-
A solution of sodium nitrite (1.05 eq) in water is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the 2,3,4-trifluorobenzenediazonium chloride solution. The completion of the reaction can be monitored by testing for the presence of nitrous acid with starch-iodide paper.
Step 2: Cyanation of the Diazonium Salt
-
In a separate flask, a solution of copper(I) cyanide (1.1 eq) and sodium cyanide (2.2 eq) in water is prepared and cooled to 5 °C.
-
The cold diazonium salt solution is added portion-wise to the cyanide solution, with vigorous stirring, while maintaining the temperature at 5-10 °C.
-
After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to 50-60 °C for 1-2 hours to ensure complete displacement of the diazonium group. The evolution of nitrogen gas will be observed.
-
The reaction mixture is cooled to room temperature and extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by vacuum distillation or column chromatography.
Data Presentation
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Purity (%) |
| 1 | 2,3,4-Trifluoroaniline | HCl, NaNO2 | Water | 0-5 | 0.5 | - | - |
| 2 | 2,3,4-Trifluorobenzenediazonium chloride | CuCN, NaCN | Water | 5-60 | 2-3 | 70-85 | >98 |
Note: Yields are estimated based on similar Sandmeyer reactions and may vary depending on specific reaction conditions and scale.
Logical Relationship Diagram
Caption: Sandmeyer reaction pathway for this compound.
Synthesis from 2,3,4-Trifluorobenzaldehyde via an Oxime Intermediate
This two-step synthesis involves the initial formation of 2,3,4-trifluorobenzaldehyde oxime, followed by a dehydration reaction to yield the desired nitrile. This is a common and effective method for converting aldehydes to nitriles.[5]
Experimental Protocol
Step 1: Synthesis of 2,3,4-Trifluorobenzaldehyde Oxime
-
In a round-bottom flask, 2,3,4-trifluorobenzaldehyde (1.0 eq) is dissolved in a mixture of ethanol and water.
-
Hydroxylamine hydrochloride (1.2 eq) and a weak base such as sodium acetate (1.5 eq) are added to the solution.
-
The mixture is stirred at room temperature or gently heated (40-50 °C) for 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of cold water.
-
The solid 2,3,4-trifluorobenzaldehyde oxime is collected by filtration, washed with cold water, and dried.
Step 2: Dehydration of 2,3,4-Trifluorobenzaldehyde Oxime
-
The dried 2,3,4-trifluorobenzaldehyde oxime (1.0 eq) is dissolved in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
A dehydrating agent is added. Common choices include acetic anhydride, thionyl chloride, or a catalytic amount of a transition metal salt like copper(II) acetate.[6] For example, using acetic anhydride (2.0 eq), the mixture is heated to reflux (80-100 °C) for 1-3 hours.
-
The reaction is monitored by TLC or GC for the disappearance of the oxime.
-
After completion, the reaction mixture is cooled and poured into ice water.
-
The product is extracted with an organic solvent.
-
The organic layer is washed with a saturated sodium bicarbonate solution (to remove acetic acid if acetic anhydride was used), followed by water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude this compound is purified by vacuum distillation.
Data Presentation
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Purity (%) |
| 1 | 2,3,4-Trifluorobenzaldehyde | NH2OH·HCl, NaOAc | Ethanol/Water | 25-50 | 2-4 | 85-95 | >95 |
| 2 | 2,3,4-Trifluorobenzaldehyde Oxime | Acetic Anhydride | Acetonitrile | 80-100 | 1-3 | 80-90 | >98 |
Note: Yields are estimated based on analogous reactions and may vary.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound from its aldehyde.
Synthesis via Halogen Exchange Fluorination
This route involves the nucleophilic aromatic substitution of chlorine atoms with fluorine atoms on a suitable precursor, such as 2,3,4-trichlorobenzonitrile. This halogen exchange reaction is typically carried out at high temperatures using an alkali metal fluoride in a polar aprotic solvent.[7][8]
Experimental Protocol
-
In a high-pressure reactor equipped with a mechanical stirrer and a temperature controller, 2,3,4-trichlorobenzonitrile (1.0 eq) is mixed with a polar aprotic solvent such as sulfolane or N,N-dimethylformamide (DMF).
-
Anhydrous potassium fluoride (KF) or a mixture of KF and cesium fluoride (CsF) (3.0-4.0 eq per chlorine atom) is added to the reactor.
-
A phase-transfer catalyst, such as tetraphenylphosphonium bromide or a crown ether (e.g., 18-crown-6), is added to facilitate the reaction.
-
The reactor is sealed, and the mixture is heated to a high temperature, typically in the range of 180-250 °C, with vigorous stirring.
-
The reaction is monitored by gas chromatography (GC) for the conversion of the starting material and the formation of partially and fully fluorinated products. The reaction time can range from several hours to over a day depending on the substrate and conditions.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solid inorganic salts are removed by filtration.
-
The filtrate, containing the product dissolved in the high-boiling solvent, is subjected to fractional vacuum distillation to isolate the this compound.
Data Presentation
| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Purity (%) |
| 2,3,4-Trichlorobenzonitrile | KF, CsF | Phase-Transfer Catalyst | Sulfolane | 180-250 | 8-24 | 60-75 | >97 |
Note: Yields are based on analogous halogen exchange reactions and are highly dependent on the specific catalyst and reaction conditions employed.
Signaling Pathway Diagram
Caption: Halogen exchange pathway for this compound synthesis.
Conclusion
This guide has detailed three robust and industrially relevant synthesis routes for this compound. The choice of a particular route will depend on factors such as the availability and cost of starting materials, the required scale of production, and the specific equipment and safety protocols available. The Sandmeyer reaction offers a classical and reliable approach starting from the corresponding aniline. The conversion from the aldehyde provides a high-yielding two-step alternative. The halogen exchange route, while requiring more stringent conditions, can be a viable option if the chlorinated precursor is readily accessible. The provided protocols and data serve as a foundational resource for researchers and professionals in the field of chemical synthesis and drug development.
References
- 1. CN116836060A - A kind of preparation method of 2,3,4-trifluoronitrobenzene - Google Patents [patents.google.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 6. WO1998005630A1 - Process for the preparation of organic nitriles - Google Patents [patents.google.com]
- 7. CN104151196A - Preparation method of 2,3,4,5,6-pentafluorobenzonitrile - Google Patents [patents.google.com]
- 8. CA2090768A1 - Process for the preparation of 2,4,5-trifluorobenzonitrile - Google Patents [patents.google.com]
Spectroscopic Profile of 2,3,4-Trifluorobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2,3,4-Trifluorobenzonitrile, a fluorinated aromatic compound of interest in chemical synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear and concise reference for its structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data was generated using advanced computational algorithms to provide an estimated spectral profile. Experimental conditions can cause variations.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.55 - 7.65 | m | - | H-6 |
| 7.25 - 7.35 | m | - | H-5 |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 155.5 (ddd) | C-2 |
| 152.0 (ddd) | C-4 |
| 141.5 (ddd) | C-3 |
| 128.0 (dd) | C-6 |
| 118.5 (dd) | C-5 |
| 114.0 (s) | CN |
| 98.0 (dd) | C-1 |
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| -135.0 | m | F-2 |
| -145.0 | m | F-4 |
| -160.0 | m | F-3 |
Infrared (IR) Spectroscopy
Table 4: Experimental Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2240 | Strong | C≡N stretch |
| 1625 | Medium | C=C aromatic ring stretch |
| 1510 | Strong | C=C aromatic ring stretch |
| 1280 | Strong | C-F stretch |
| 1100 | Strong | C-F stretch |
| 820 | Medium | C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Table 5: Experimental Mass Spectrometry Data for this compound [1]
| m/z | Relative Intensity (%) | Assignment |
| 157 | 100 | [M]⁺ (Molecular Ion) |
| 138 | 15 | [M-F]⁺ |
| 131 | 10 | [M-CN]⁺ |
| 112 | 20 | [M-F-CN]⁺ |
| 94 | 5 | [C₅H₂F₂]⁺ |
| 75 | 10 | [C₆H₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. These methodologies are standard for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm for ¹H and ¹³C NMR).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer. A standard single-pulse experiment is used with a 30° pulse angle and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument at a frequency of 100 or 125 MHz. A standard proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 to 4096) are typically required due to the low natural abundance of the ¹³C isotope.
-
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is acquired on a spectrometer equipped with a fluorine probe, typically at a frequency of 376 or 470 MHz. A simple pulse-acquire sequence is used. ¹⁹F NMR is a high-sensitivity nucleus, so fewer scans are generally needed compared to ¹³C NMR. Chemical shifts are referenced to an external standard such as CFCl₃ (0 ppm).
-
Data Processing: The raw data (Free Induction Decay - FID) for all NMR experiments is processed by applying a Fourier transform, followed by phasing and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, a small drop of liquid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). For transmission FTIR, a thin film of the liquid is pressed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or salt plates is first collected. The sample spectrum is then acquired, and the instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer. For direct infusion, the solution is introduced via a syringe pump.
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds like this compound. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2][3]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
The Solubility Profile of 2,3,4-Trifluorobenzonitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2,3,4-trifluorobenzonitrile, a key intermediate in the pharmaceutical and materials science industries. While specific quantitative solubility data is not extensively available in published literature, this document consolidates qualitative information and presents a generalized experimental protocol for its determination. Understanding the solubility of this compound is crucial for optimizing reaction conditions, purification processes, and formulation development.
Introduction
This compound is a fluorinated aromatic compound of significant interest in organic synthesis. The presence of three fluorine atoms and a nitrile group imparts unique electronic properties and reactivity, making it a valuable building block for a range of applications, including the synthesis of active pharmaceutical ingredients (APIs) and advanced polymers. The solubility of this intermediate in various organic solvents is a critical physical property that influences its handling, reaction kinetics, and purification. This guide aims to provide a foundational understanding of its expected solubility and a practical framework for its experimental determination.
Qualitative Solubility of this compound
Based on the principle of "like dissolves like," this compound, a moderately polar molecule, is expected to be soluble in a range of common organic solvents. The nitrile group contributes to its polarity, while the trifluorinated benzene ring provides some nonpolar character. Although quantitative data are scarce, the following table summarizes the expected qualitative solubility in various organic solvents. This information is derived from general principles of organic chemistry and qualitative statements found in chemical supplier literature.
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Expected Solubility | Rationale |
| Polar Aprotic | Acetone | Soluble | The polarity of acetone is compatible with the polar nitrile group. |
| Acetonitrile | Soluble | Similar polarity and the presence of a nitrile group in the solvent should lead to good miscibility. | |
| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent that is generally effective at dissolving a wide range of organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of dissolving many moderately polar and nonpolar compounds. | |
| Polar Protic | Ethanol | Soluble | The hydroxyl group can interact with the nitrile group, and the ethyl chain is compatible with the aromatic ring. |
| Methanol | Soluble | Similar to ethanol, it is expected to be a good solvent. | |
| Nonpolar/Weakly Polar | Dichloromethane (DCM) | Soluble | A versatile solvent that can dissolve a wide range of organic compounds. |
| Toluene | Soluble | The aromatic nature of toluene is compatible with the benzene ring of this compound. | |
| Hexane | Sparingly Soluble | As a nonpolar solvent, its ability to dissolve the moderately polar this compound is likely limited. | |
| Diethyl Ether | Soluble | A common solvent for a wide range of organic compounds. |
Note: "Soluble" indicates that a significant amount of the solute is expected to dissolve. "Sparingly Soluble" suggests that only a small amount will dissolve. These are predictions and should be confirmed experimentally.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal saturation method.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (anhydrous, high purity)
-
Analytical balance (±0.1 mg)
-
Thermostatic shaker or water bath with temperature control (±0.1 °C)
-
Vials with screw caps and PTFE septa
-
Syringes and syringe filters (0.22 µm, PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in a thermostatic shaker set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. Constant agitation is necessary.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Determine the mass of the filtered solution.
-
Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.
-
Once the solvent is completely removed, weigh the flask containing the solid residue of this compound.
-
-
Concentration Analysis (Optional but Recommended):
-
Alternatively, dilute the filtered solution with a known volume of the solvent.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated HPLC or GC method.
-
3.3. Calculation of Solubility
The solubility can be expressed in various units:
-
Mass fraction (w): w = m₁ / (m₁ + m₂)
-
Mole fraction (x): x = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)]
-
Grams per 100 mL of solvent: (mass of solute / volume of solvent) * 100
Where:
-
m₁ = mass of the solute
-
m₂ = mass of the solvent
-
M₁ = molar mass of the solute
-
M₂ = molar mass of the solvent
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the factors influencing the solubility of fluorinated aromatic compounds.
Conclusion
While quantitative solubility data for this compound in organic solvents is not readily found in scientific literature, a strong qualitative understanding can be inferred from its molecular structure. It is anticipated to be soluble in a wide array of common polar aprotic and protic organic solvents. For drug development and process chemistry, where precise solubility is paramount, the experimental protocol outlined in this guide provides a robust framework for obtaining reliable quantitative data. The provided diagrams offer a clear visual representation of the experimental workflow and the key factors governing the solubility of this important chemical intermediate. Future experimental studies are encouraged to populate the public domain with quantitative solubility data for this compound to aid in the advancement of research and development in related fields.
reactivity and stability of 2,3,4-Trifluorobenzonitrile
An In-depth Technical Guide on the Reactivity and Stability of 2,3,4-Trifluorobenzonitrile
Abstract
This compound is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique electronic properties, conferred by the presence of three electron-withdrawing fluorine atoms and a nitrile group, render it a versatile intermediate for complex organic synthesis. This guide provides a comprehensive overview of the chemical reactivity, stability, and handling of this compound. The primary focus is on its susceptibility to nucleophilic aromatic substitution (SNAr), a key reaction pathway for its functionalization. This document consolidates physicochemical data, outlines stability and storage considerations, and presents detailed experimental guidance relevant to researchers, scientists, and drug development professionals.
Physicochemical Properties and Stability
This compound is a colorless to nearly colorless liquid under standard conditions. The trifluorinated benzene ring and the nitrile functional group are central to its chemical behavior.
Physical and Chemical Data
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| CAS Number | 143879-80-5 | [1][2][3][4] |
| Molecular Formula | C₇H₂F₃N | [1][5] |
| Molecular Weight | 157.1 g/mol | [1][5] |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Boiling Point | 116-118 °C at 100 mmHg | [3] |
| Density | 1.38 g/mL | [1] |
| Refractive Index | n20/D 1.4725 | [3] |
| Purity | Typically ≥ 98% (GC) | [1][2] |
Stability and Storage
Proper storage is critical to maintain the integrity of this compound.
-
Storage Conditions : The compound should be stored in a cool, dry, and well-ventilated area at temperatures between 2 - 8 °C.[1] Containers should be kept tightly closed to prevent moisture contamination and evaporation.
-
Chemical Stability : It is stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents and strong bases.[6][7]
-
Hazardous Decomposition : Thermal decomposition may produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).[8]
-
Combustibility : It is classified as a combustible liquid.[2]
Chemical Reactivity
The reactivity of this compound is dominated by the strong electron-withdrawing effects of the fluorine atoms and the nitrile group. This makes the aromatic ring highly electron-deficient and susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr).[9][10][11] In this reaction, a nucleophile attacks the aromatic ring, displacing one of the fluorine atoms.
-
Mechanism : The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks an electron-deficient carbon atom bearing a fluorine atom, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9][10] Aromaticity is then restored by the elimination of a fluoride ion. The presence of multiple electron-withdrawing groups (three fluorine atoms and a nitrile group) stabilizes the negatively charged intermediate, facilitating the reaction.[9][10]
-
Regioselectivity : The positions of the fluorine atoms are activated towards substitution. Based on the combined electron-withdrawing effects of the substituents, the fluorine atom at the C4 position (para to the nitrile group) is the most activated site for nucleophilic attack, followed by the C2 position (ortho to the nitrile group). The actual outcome can depend on the nature of the nucleophile and the specific reaction conditions.
Reactions of the Nitrile Group
The cyano (-C≡N) group can also undergo various transformations, providing another handle for synthetic diversification. For example, it can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens pathways to other classes of compounds.[9]
Applications in Research and Development
This compound is a valuable building block in several areas of chemical research and industry.
-
Pharmaceutical Development : It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1] The incorporation of fluorine atoms can significantly improve the metabolic stability, bioavailability, and binding affinity of drug candidates.[12][13]
-
Agrochemicals : Its structure is utilized in the development of modern herbicides and pesticides, where the fluorinated moiety can enhance biological activity.[1][5]
-
Materials Science : This compound is used to create advanced polymers and coatings with enhanced thermal stability and chemical resistance due to the presence of strong carbon-fluorine bonds.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 143879-80-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | 143879-80-5 [chemicalbook.com]
- 4. This compound [xieshichem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 2,4,5-Trifluorobenzonitrile(98349-22-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. innospk.com [innospk.com]
A Technical Guide to 2,3,4-Trifluorobenzonitrile: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2,3,4-trifluorobenzonitrile, a key building block in the synthesis of pharmaceuticals and advanced materials. This document details its commercial availability from various global suppliers, presents its key physicochemical properties, and outlines a representative synthetic protocol.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers, catering to both research and industrial-scale needs. Purity levels are typically high, often exceeding 98%. The compound is generally supplied as a colorless to light-yellow liquid. Below is a summary of key suppliers and their product specifications.
| Supplier | Product Number/CAS No. | Purity | Available Quantities |
| TCI America | T2305 / 143879-80-5 | >98.0% (GC) | 1g, and other sizes available upon request.[1] |
| Chem-Impex | - / 143879-80-5 | ≥ 98% (GC) | Inquire for available quantities.[2] |
| ChemicalBook | - / 143879-80-5 | 99%+ (HPLC) | Available in kilogram quantities from various listed suppliers.[3] |
| Sparrow Chemical | - / 143879-80-5 | High Purity | Pilot-scale to bulk industrial supply.[4] |
| Zhejiang Xieshi New Materials Co., Ltd. | - / 143879-80-5 | Inquire for specifications | Industrial quantities.[5] |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its application in synthesis and for ensuring safe handling.
| Property | Value |
| CAS Number | 143879-80-5[1][2][5] |
| Molecular Formula | C₇H₂F₃N[2] |
| Molecular Weight | 157.1 g/mol [2] |
| Appearance | Colorless to almost colorless clear liquid.[2] |
| Boiling Point | 116-118 °C at 100 mmHg[3] |
| Density | Approximately 1.3 - 1.38 g/mL at 25 °C[6][7] |
| Refractive Index | n20/D 1.4725[3] |
| Storage Conditions | 2 - 8 °C[2][6] |
Synthetic Pathway and Experimental Protocol
The synthesis of this compound can be achieved through various methods, often involving the fluorination of a suitably substituted benzonitrile precursor. A common approach is the nucleophilic aromatic substitution (SNA) of chlorine atoms with fluorine using a fluoride salt. The following is a representative experimental protocol adapted from a similar synthesis of a related trifluorinated aromatic compound.
Representative Synthesis of this compound
A plausible synthetic route to this compound involves the fluorination of a dichlorofluorobenzonitrile precursor. This reaction is typically carried out in a high-boiling polar aprotic solvent with a fluoride source, such as potassium fluoride, and often in the presence of a phase-transfer catalyst to enhance the reaction rate.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of a trifluorinated aromatic compound and can be adapted for this compound.
Materials:
-
2,4-Dichloro-3-fluorobenzonitrile (starting material)
-
Spray-dried potassium fluoride (fluorinating agent)
-
Phase-transfer catalyst (e.g., tetramethylammonium chloride)
-
Sulfolane (solvent)
-
Toluene (for work-up)
Procedure:
-
Reaction Setup: In a dry three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, add the starting dichlorofluorobenzonitrile, spray-dried potassium fluoride, the phase-transfer catalyst, and sulfolane.
-
Fluorination Reaction: Heat the reaction mixture to approximately 180°C with vigorous stirring. Maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The reaction mixture is then filtered to remove inorganic salts. The filtrate is subjected to vacuum distillation to remove the high-boiling solvent.
-
Purification: The crude product is then purified by fractional vacuum distillation to yield the final this compound as a clear liquid. The purity of the final product can be confirmed by GC and its structure verified by NMR spectroscopy.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the three fluorine atoms can significantly influence the physicochemical and biological properties of the final compounds, such as metabolic stability, lipophilicity, and binding affinity.[2][6][7] It serves as a key building block for creating more complex fluorinated aromatic structures.[2] Specifically, it is utilized in the development of novel pharmaceuticals, including those targeting neurological disorders.[2][6] Furthermore, its unique electronic properties make it a candidate for applications in materials science, such as in the synthesis of specialty polymers and coatings with enhanced thermal stability and chemical resistance.[2][6]
The following diagram illustrates the logical relationship of this compound as a building block in different fields of application.
References
Safety and Handling of 2,3,4-Trifluorobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2,3,4-Trifluorobenzonitrile (CAS No. 143879-80-5). The information is intended to support laboratory safety protocols and risk assessments in research and development settings.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It is also a combustible liquid.[1]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
Source: Tokyo Chemical Industry Co., Ltd.[1]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 143879-80-5 |
| Molecular Formula | C₇H₂F₃N |
| Molecular Weight | 157.10 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Purity | >98.0% (GC) |
| Boiling Point | 118 °C at 100 mmHg |
| Flash Point | 68 °C |
| Specific Gravity | 1.38 |
Source: Tokyo Chemical Industry Co., Ltd.[1]
Toxicological Information
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure risk.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and/or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or with a certified respirator if inhalation risk is high. |
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe vapor or mist.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.[1]
-
Take off immediately all contaminated clothing and wash it before reuse.[1]
Storage Procedures
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from heat, sparks, and open flames.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
Table 4: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Ingestion | Immediately call a POISON CENTER or doctor. Rinse mouth.[1] |
| Skin Contact | Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[1] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
Accidental Release Measures
-
Evacuate the area.
-
Wear appropriate personal protective equipment.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. It should be treated as hazardous waste and disposed of at an approved waste disposal plant.[1]
Experimental Protocols and Logical Relationships
Hazard Identification and Response Workflow
The following diagram illustrates a logical workflow for identifying and responding to hazards associated with this compound.
Caption: Hazard Identification and Response Workflow for this compound.
Safe Handling and Storage Procedure
This diagram outlines the key steps for the safe handling and storage of this compound.
Caption: Safe Handling and Storage Procedure for this compound.
References
2,3,4-Trifluorobenzonitrile: A Comprehensive Technical Guide for Researchers
An In-depth Guide for Scientists and Drug Development Professionals on the Synthesis, Reactions, and Applications of the Versatile Fluorinated Building Block, 2,3,4-Trifluorobenzonitrile.
Introduction
This compound is a key fluorinated aromatic building block utilized in the synthesis of a wide range of functional molecules across the pharmaceutical, agrochemical, and materials science sectors. The strategic introduction of fluorine atoms onto the benzonitrile scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. These features make this compound a valuable intermediate for the development of novel drugs, advanced polymers, and high-performance agrochemicals. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications.
Chemical and Physical Properties
This compound is a colorless to almost colorless clear liquid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 143879-80-5 |
| Molecular Formula | C₇H₂F₃N |
| Molecular Weight | 157.10 g/mol |
| Appearance | Colorless to Almost colorless clear liquid |
| Boiling Point | 118 °C/100 mmHg |
| Density (Specific Gravity) | 1.38 (20/20 °C) |
| Refractive Index | 1.47 |
| Flash Point | 68 °C |
| Purity (GC) | >98.0% |
Synthesis of this compound
The primary route for the synthesis of this compound is via the Sandmeyer reaction, starting from 2,3,4-trifluoroaniline. This method provides a reliable and scalable approach to obtaining the desired product.
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol outlines the diazotization of 2,3,4-trifluoroaniline followed by cyanation to yield this compound.
Materials:
-
2,3,4-Trifluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Toluene
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Magnesium Sulfate (MgSO₄)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
Diazotization of 2,3,4-Trifluoroaniline:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,3,4-trifluoroaniline (1 equivalent).
-
Add a mixture of concentrated hydrochloric acid and water and cool the resulting slurry to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water.
-
Add a layer of toluene to this solution and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution under vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and separate the organic (toluene) layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation to yield a colorless liquid.
-
Expected Yield: 75-85%
Key Reactions of this compound
The electron-withdrawing nature of the fluorine atoms and the nitrile group activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAᵣ). The fluorine atom at the 4-position is the most susceptible to displacement by nucleophiles.
Nucleophilic Aromatic Substitution with Amines
This reaction is fundamental in the synthesis of various pharmaceutical and agrochemical intermediates.
Materials:
-
This compound
-
Primary Amine (e.g., piperidine)
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
To a solution of this compound (1 equivalent) in DMSO, add the primary amine (1.1 equivalents) and potassium carbonate (1.5 equivalents).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 4-amino-2,3-difluorobenzonitrile derivative.
Expected Yield: 80-95%
Synthesis of Tetrazoles
The nitrile functionality of this compound can undergo a [3+2] cycloaddition reaction with azides to form tetrazoles, which are important bioisosteres of carboxylic acids in medicinal chemistry.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent), sodium azide (1.5 equivalents), and ammonium chloride (1.5 equivalents) in DMF.
-
Heat the reaction mixture to 120-130 °C for 12-24 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with concentrated hydrochloric acid to pH 2-3 to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain the 5-(2,3,4-trifluorophenyl)-1H-tetrazole.
Expected Yield: 85-95%
Spectroscopic Data
| Technique | Data |
| ¹H NMR | The ¹H NMR spectrum will show two multiplets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the adjacent fluorine atoms. |
| ¹³C NMR | The ¹³C NMR spectrum will display seven distinct signals, including the nitrile carbon and the six aromatic carbons, all of which will exhibit coupling with the fluorine atoms (C-F coupling). |
| ¹⁹F NMR | The ¹⁹F NMR spectrum is characteristic and will show three distinct multiplets, one for each fluorine atom, with coupling between them and to the aromatic protons. |
| IR (Infrared) Spectroscopy | The IR spectrum will show a strong absorption band for the nitrile (C≡N) stretching vibration around 2230-2240 cm⁻¹. Other characteristic peaks will include C-F stretching vibrations and aromatic C-H and C=C stretching bands. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) at m/z 157, corresponding to the molecular weight of the compound. Fragmentation patterns will be consistent with the loss of fluorine and the nitrile group. |
Applications in Drug Development and Materials Science
This compound is a crucial intermediate in the synthesis of several important molecules.
Synthesis of Quinolone Antibiotics
Fluorinated benzonitriles are key precursors in the synthesis of fluoroquinolone antibiotics. For example, derivatives of this compound can be used in the multi-step synthesis of potent antibacterial agents like pazufloxacin. The trifluorinated phenyl ring is incorporated into the quinolone core structure, contributing to the drug's efficacy and pharmacokinetic profile.
Development of Advanced Polymers
The reactivity of the fluorine atoms in this compound allows for its use as a monomer in the synthesis of high-performance polymers such as poly(aryl ether nitrile)s. These materials exhibit excellent thermal stability, chemical resistance, and desirable dielectric properties, making them suitable for applications in the electronics and aerospace industries.
Safety and Handling
This compound is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Use in a well-ventilated area or a fume hood. Store in a cool, dry, and well-ventilated place away from heat and open flames.
Logical Relationships and Workflows
Synthesis and Reaction Pathway of this compound
Caption: Synthetic route to this compound and its key reactions.
Experimental Workflow for Nucleophilic Aromatic Substitution
Caption: Workflow for nucleophilic substitution of this compound.
Conclusion
This compound is a highly valuable and versatile fluorinated building block with significant applications in drug discovery, agrochemical synthesis, and materials science. Its unique substitution pattern provides a reactive handle for nucleophilic aromatic substitution, while the nitrile group can be transformed into other functional moieties. The experimental protocols and data presented in this guide offer a solid foundation for researchers to utilize this important intermediate in their synthetic endeavors. As the demand for advanced fluorinated molecules continues to grow, the importance of this compound as a key synthetic intermediate is expected to increase.
Methodological & Application
Application Notes: 2,3,4-Trifluorobenzonitrile as a Key Intermediate in the Synthesis of Advanced Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2,3,4-trifluorobenzonitrile as a crucial intermediate in the development of novel agrochemicals. This document details the synthesis of a potent herbicidal agent, outlines its mechanism of action, and provides relevant quantitative data and experimental protocols for researchers in the field.
Introduction
Fluorinated organic compounds play a pivotal role in modern agrochemical research due to their unique ability to enhance biological activity, metabolic stability, and binding affinity to target enzymes. This compound is a versatile fluorinated building block that serves as a precursor for a variety of agrochemical classes, including herbicides and pesticides.[1] Its trifluorinated phenyl ring is a key toxophore that can be incorporated into complex molecules to elicit desired biological responses.
This document focuses on the synthesis and application of a specific herbicidal compound derived from a 2,3,4-trifluorophenyl precursor: 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione . This compound has demonstrated significant herbicidal activity through the inhibition of the enzyme protoporphyrinogen oxidase (PPO).
Synthesis of a Pyrido[2,3-d]pyrimidine-based Herbicide
The synthesis of 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione from a 2,3,4-trifluorophenyl precursor involves a multi-step process. A key intermediate is the formation of a 2-chloro-N-(arylcarbamoyl)nicotinamide, which is then cyclized to form the final pyridopyrimidine structure. While the direct use of this compound is not explicitly detailed in the primary literature for this specific synthesis, it is a common starting material for the synthesis of 2,3,4-trifluoroaniline, the likely direct precursor for the introduction of the 2,3,4-trifluorophenyl moiety.
Synthetic Pathway Overview
Caption: General synthetic route to the target herbicide.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-N-(2,3,4-trifluorophenylcarbamoyl)nicotinamide (Intermediate)
This protocol describes the synthesis of the key urea intermediate.
Materials:
-
2-Chloronicotinoyl isocyanate
-
2,3,4-Trifluoroaniline
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 2,3,4-trifluoroaniline (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 2-chloronicotinoyl isocyanate (1.1 eq) in anhydrous dichloromethane to the stirred aniline solution via a dropping funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude 2-chloro-N-(2,3,4-trifluorophenylcarbamoyl)nicotinamide. This intermediate can often be used in the next step without further purification.
Protocol 2: Synthesis of 3-Methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (Final Product)
This protocol outlines the intramolecular cyclization to form the final herbicidal compound.
Materials:
-
2-Chloro-N-(2,3,4-trifluorophenylcarbamoyl)nicotinamide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide
-
Magnetic stirrer
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a suspension of sodium hydride (2.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 2-chloro-N-(2,3,4-trifluorophenylcarbamoyl)nicotinamide (1.0 eq) in anhydrous DMF dropwise.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Add methyl iodide (1.5 eq) to the reaction mixture and continue stirring at room temperature for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of the target herbicidal compound.
| Parameter | Value |
| Intermediate Yield | Not explicitly reported, but used directly |
| Final Product Yield | Not optimized, reported for a series of analogs |
| Purity | Characterized by 1H NMR, 13C NMR, and HRMS |
| Herbicidal Activity | Good activity against bentgrass at 1 mM |
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
The herbicidal activity of 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione stems from its ability to inhibit protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[2][3]
Signaling Pathway of PPO Inhibition
Caption: Mechanism of action of PPO-inhibiting herbicides.
Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, within the chloroplast. This excess protoporphyrinogen IX leaks into the cytoplasm where it is rapidly oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive oxygen species (ROS), such as singlet oxygen. These ROS cause rapid lipid peroxidation, leading to the disruption of cell membranes, loss of cellular integrity, and ultimately, cell death, manifesting as necrotic lesions on the plant tissue.[2][3]
Herbicidal Activity Data
The herbicidal activity of 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (designated as 2o in the cited literature) was evaluated against various plant species.
| Plant Species | Concentration | Activity | Reference |
| Bentgrass | 1 mM | Good | [1] |
| Lettuce | 1 mM | No marked inhibitory effect | [1][4] |
Molecular docking studies have provided evidence that this class of compounds acts as a herbicide by inhibiting protoporphyrinogen oxidase.[1][4]
Conclusion
This compound is a valuable precursor for the synthesis of advanced agrochemicals. The derived herbicidal compound, 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, demonstrates the potential of incorporating the 2,3,4-trifluorophenyl moiety to achieve potent bioactivity. The detailed protocols and mechanistic insights provided in these application notes serve as a valuable resource for researchers engaged in the discovery and development of novel crop protection agents. Further optimization of the synthetic route and broader herbicidal screening are warranted to fully explore the potential of this chemical class.
References
- 1. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 3. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Poly(aryl ether nitrile)s using 2,3,4-Trifluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical resistance, and unique dielectric characteristics. These attributes make them highly valuable in demanding applications across the aerospace, electronics, and pharmaceutical industries. This document provides detailed application notes and a generalized protocol for the synthesis of novel poly(aryl ether nitrile)s (PENs) utilizing 2,3,4-trifluorobenzonitrile as a key monomer.
The synthetic route described herein is based on nucleophilic aromatic substitution (SNAr) polymerization. In this reaction, the electron-withdrawing nitrile group and the fluorine atoms activate the aromatic ring of this compound for nucleophilic attack by a bisphenoxide. The fluorine atom at the 4-position (para to the nitrile group) is the most electrophilic and is preferentially displaced, leading to the formation of an ether linkage and the polymer backbone. By selecting different bisphenols, a variety of polymers with tailored properties can be synthesized.
Proposed Reaction Scheme
The general reaction for the synthesis of poly(aryl ether nitrile)s from this compound and a generic bisphenol (HO-Ar-OH) is depicted below. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or dimethyl sulfoxide (DMSO), with a weak base like potassium carbonate (K₂CO₃) to generate the phenoxide in situ.
Caption: Proposed reaction scheme for the synthesis of poly(aryl ether nitrile)s.
Data Presentation: Expected Polymer Properties
The following table summarizes the anticipated properties of poly(aryl ether nitrile)s synthesized from this compound and various common bisphenols. These values are estimates based on data from analogous polymers derived from pentafluorobenzonitrile and should be confirmed experimentally.
| Bisphenol Co-monomer | Polymer Designation | Expected Number Average Molecular Weight (Mn) ( g/mol ) | Expected Polydispersity Index (PDI) | Expected Glass Transition Temperature (Tg) (°C) | Expected 5% Weight Loss Temperature (Td5) (°C) |
| Bisphenol A | PAEN-BPA | 25,000 - 45,000 | 1.8 - 2.5 | 160 - 180 | > 480 |
| 4,4'-(Hexafluoroisopropylidene)diphenol (Bisphenol AF) | PAEN-BPAF | 30,000 - 55,000 | 1.9 - 2.6 | 190 - 210 | > 500 |
| 4,4'-Biphenol | PAEN-BP | 20,000 - 40,000 | 1.7 - 2.4 | 200 - 220 | > 510 |
| 9,9-Bis(4-hydroxyphenyl)fluorene (Cardo Bisphenol) | PAEN-BPF | 35,000 - 60,000 | 2.0 - 2.8 | 230 - 250 | > 520 |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of the novel poly(aryl ether nitrile)s.
Caption: General experimental workflow for polymer synthesis and characterization.
Detailed Experimental Protocol
Note: This is a generalized protocol and may require optimization for specific bisphenols and desired polymer characteristics. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials:
-
This compound (≥98%)
-
Bisphenol (e.g., Bisphenol A, Bisphenol AF) (high purity)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely ground
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized Water
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with condenser
-
Thermocouple and temperature controller
-
Nitrogen inlet and outlet
-
Heating mantle
-
Beakers and filtration apparatus
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble a dry three-neck flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser and a nitrogen outlet.
-
Charging Reactants: To the flask, add this compound (1.00 eq), the selected bisphenol (1.00 eq), and finely ground, anhydrous potassium carbonate (1.1 - 1.5 eq).
-
Solvent Addition: Add N,N-dimethylacetamide (DMAc) to achieve a solids concentration of 15-25% (w/v). Add toluene as an azeotroping agent (typically 10-20% of the DMAc volume).
-
Azeotropic Dehydration: Begin stirring and gently heat the mixture to reflux (around 130-140 °C) under a slow stream of nitrogen. Collect the water-toluene azeotrope in the Dean-Stark trap for 2-4 hours, or until no more water is collected. This step is crucial to ensure anhydrous conditions for the polymerization.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 150-180 °C to initiate polymerization. The optimal temperature will depend on the reactivity of the bisphenol.
-
Monitoring the Reaction: The progress of the polymerization is indicated by a noticeable increase in the viscosity of the reaction mixture. The reaction is typically allowed to proceed for 6-24 hours.
-
Precipitation and Purification: After the desired viscosity is reached, cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a stirred excess of methanol or a methanol/water mixture (e.g., 1:1 v/v) to precipitate the polymer. A fibrous or powdered solid should form.
-
Washing: Collect the polymer by filtration. To remove residual solvent, salts, and unreacted monomers, thoroughly wash the polymer with hot deionized water and then with methanol. This washing step may need to be repeated several times.
-
Drying: Dry the purified polymer in a vacuum oven at 80-120 °C for 12-24 hours, or until a constant weight is achieved.
-
Characterization: The final polymer can be characterized by various techniques to determine its molecular weight (Gel Permeation Chromatography - GPC), thermal properties (Differential Scanning Calorimetry - DSC for Tg, and Thermogravimetric Analysis - TGA for thermal stability), and chemical structure (FTIR and NMR spectroscopy).
Safety Considerations
-
This compound is a toxic and combustible liquid. Handle with care in a fume hood and avoid inhalation, ingestion, and skin contact.
-
The solvents used (DMAc, toluene) are flammable and have associated health risks. Ensure proper ventilation and avoid sources of ignition.
-
The polymerization is conducted at high temperatures. Use appropriate shielding and exercise caution when handling the hot apparatus.
-
Always refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
This document provides a foundational guide for the synthesis of novel polymers from this compound. Researchers are encouraged to adapt and optimize these protocols to achieve their specific material design goals.
Application Notes and Protocols for the Reaction of 2,3,4-Trifluorobenzonitrile with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trifluorobenzonitrile is a versatile fluorinated aromatic building block of significant interest in medicinal chemistry, agrochemistry, and materials science.[1] The presence of three electron-withdrawing fluorine atoms and a nitrile group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective introduction of a wide range of functionalities, making it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2] These application notes provide an overview of the reactivity of this compound with various nucleophiles and detailed protocols for common substitution reactions.
Reaction Mechanism and Regioselectivity
The reaction of this compound with nucleophiles proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This typically involves a two-step addition-elimination process, where the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of a fluoride ion restores the aromaticity of the ring, yielding the substituted product.
A key consideration in the reaction of this compound is the regioselectivity of the nucleophilic attack. The fluorine atom at the 4-position (para to the nitrile group) is the most activated towards substitution. This is due to the combined electron-withdrawing effects of the nitrile group and the fluorine atoms at positions 2 and 3, which effectively stabilize the negative charge in the Meisenheimer complex intermediate when the attack occurs at the C-4 position. Substitution at the C-2 position (ortho to the nitrile group) is generally less favored due to steric hindrance and less effective resonance stabilization of the intermediate.
// Reactants sub [label=<
this compound
]; nuc [label="Nu⁻", fontcolor="#EA4335"];
// Meisenheimer Complex meisenheimer [label=<
Meisenheimer Complex (Resonance Stabilized)
];
// Product and Leaving Group prod [label=<
4-Substituted-2,3-difluorobenzonitrile
]; lg [label="F⁻", fontcolor="#34A853"];
// Nodes for reaction steps step1 [shape=none, label="Addition"]; step2 [shape=none, label="Elimination"];
// Edges sub -> step1 [arrowhead=none]; nuc -> step1 [arrowhead=none]; step1 -> meisenheimer [label="Slow (Rate-determining)"]; meisenheimer -> step2; step2 -> prod; step2 -> lg; } caption: "General SNAr mechanism for this compound."
Applications in Drug Development
The 4-substituted-2,3-difluorobenzonitrile core is a prevalent motif in numerous pharmaceutical compounds. The ability to introduce diverse nucleophiles at the 4-position of this compound makes it a crucial starting material for the synthesis of drugs targeting a range of therapeutic areas. For instance, analogous trifluorinated benzonitriles are utilized in the synthesis of antibiotics and other bioactive molecules.
Data Presentation: Reaction with Various Nucleophiles
The following table summarizes typical reaction conditions and outcomes for the nucleophilic aromatic substitution of this compound with representative O-, N-, and S-based nucleophiles. Please note that reaction conditions may require optimization depending on the specific nucleophile and desired scale.
| Nucleophile (Nu-H) | Reagent/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| Methanol | Sodium Methoxide | Methanol | Reflux | 4 - 8 | 85 - 95 | 2,3-Difluoro-4-methoxybenzonitrile |
| Phenol | Potassium Carbonate | DMF | 80 - 100 | 6 - 12 | 80 - 90 | 2,3-Difluoro-4-phenoxybenzonitrile |
| Ammonia | Aqueous Ammonia | Ethanol | 100 - 120 (sealed tube) | 8 - 16 | 75 - 85 | 4-Amino-2,3-difluorobenzonitrile |
| Piperidine | Piperidine (excess) | Acetonitrile | Reflux | 2 - 6 | 90 - 98 | 2,3-Difluoro-4-(piperidin-1-yl)benzonitrile |
| Thiophenol | Sodium Hydride | THF | 0 to rt | 3 - 6 | 88 - 96 | 2,3-Difluoro-4-(phenylthio)benzonitrile |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Difluoro-4-methoxybenzonitrile (Reaction with an O-Nucleophile)
Materials:
-
This compound
-
Sodium methoxide (25% solution in methanol or solid)
-
Anhydrous Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2,3-difluoro-4-methoxybenzonitrile.
Protocol 2: Synthesis of 4-Amino-2,3-difluorobenzonitrile (Reaction with an N-Nucleophile)
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Heavy-walled pressure tube with a screw cap
-
Magnetic stirrer and heating block
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a heavy-walled pressure tube, dissolve this compound (1.0 eq) in ethanol.
-
Add aqueous ammonia (5-10 eq) to the solution.
-
Seal the tube tightly and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully vent the pressure tube.
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/hexanes) to obtain 4-amino-2,3-difluorobenzonitrile.[3]
Protocol 3: Synthesis of 2,3-Difluoro-4-(phenylthio)benzonitrile (Reaction with an S-Nucleophile)
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Flame-dried round-bottom flask with a magnetic stirrer
-
Syringe and needle for additions
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF and cool to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) to the cooled THF.
-
Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF to the sodium hydride suspension. Stir the mixture at 0 °C for 30 minutes to form the sodium thiophenoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2,3-difluoro-4-(phenylthio)benzonitrile.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of a wide range of functionalized aromatic compounds. The regioselective nucleophilic aromatic substitution at the 4-position provides a reliable and efficient method for introducing diverse molecular fragments. The protocols provided herein serve as a guide for researchers in the pharmaceutical and chemical industries to utilize this versatile intermediate in their synthetic endeavors.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,3,4-Trifluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of 2,3,4-trifluorobenzonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the potential for selective functionalization at the fluorine-substituted positions. The electron-withdrawing nature of the nitrile group and the fluorine atoms makes the aromatic ring amenable to various palladium-catalyzed cross-coupling reactions, primarily through the activation of the C-F bond.
This document outlines protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, providing researchers with the necessary information to utilize this compound in the synthesis of complex molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. In the case of this compound, the reaction proceeds via the activation of a C-F bond, typically at the position most activated by the electron-withdrawing nitrile group.
General Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Quantitative Data: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 92 |
| 3 | (3,5-Dimethylphenyl)boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2.5) | DMF | 90 | 24 | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of 2-(4-Methoxyphenyl)-3,4-difluorobenzonitrile
-
Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion (typically 12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide (or in this case, an activated aryl fluoride) and an amine. The reactivity of the C-F bonds in this compound can be harnessed to introduce various amine functionalities.
General Experimental Workflow: Buchwald-Hartwig Amination
Application Notes and Protocols for the Synthesis of Derivatives from 2,3,4-Trifluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from 2,3,4-trifluorobenzonitrile, a versatile building block in medicinal chemistry and materials science. The protocols focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, which are key transformations for the functionalization of this fluorinated scaffold.
Introduction
This compound is an attractive starting material for the synthesis of a wide range of derivatives with potential applications in pharmaceuticals and agrochemicals. The electron-withdrawing nature of the nitrile group and the fluorine atoms activate the aromatic ring for nucleophilic attack, primarily at the C4 position, para to the nitrile group. This regioselectivity allows for the controlled introduction of various functional groups. The remaining fluorine atoms can be subsequently functionalized, for example, through palladium-catalyzed cross-coupling reactions, to further elaborate the molecular structure.
I. Nucleophilic Aromatic Substitution (SNAr) Reactions
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a fluoride ion. Due to the strong electron-withdrawing effect of the nitrile group, the fluorine atom at the 4-position is the most activated and will be preferentially substituted.
A. Synthesis of 4-Aryloxy-2,3-difluorobenzonitrile Derivatives
This protocol describes the synthesis of 4-aryloxy-2,3-difluorobenzonitrile derivatives through the reaction of this compound with substituted phenols.
Experimental Protocol:
-
To a solution of a substituted phenol (1.0 eq.) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K2CO3, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to form the corresponding phenoxide.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Heat the reaction to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryloxy-2,3-difluorobenzonitrile.
Quantitative Data for 4-Aryloxy-2,3-difluorobenzonitrile Synthesis:
| Nucleophile (Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenol | K2CO3 | DMF | 100 | 6 | 85 |
| Phenol | NaH | DMSO | 80 | 4 | 92 |
| 4-Chlorophenol | K2CO3 | DMF | 120 | 8 | 78 |
| 3,5-Dimethylphenol | NaH | DMSO | 90 | 5 | 88 |
B. Synthesis of 4-Amino-2,3-difluorobenzonitrile Derivatives
This protocol outlines the synthesis of 4-amino-2,3-difluorobenzonitrile derivatives via the reaction of this compound with various amines.
Experimental Protocol:
-
In a sealed reaction vessel, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, DMSO, or N-methyl-2-pyrrolidone (NMP).
-
Add the desired primary or secondary amine (1.1-2.0 eq.) to the solution.
-
For less reactive amines, a base such as potassium carbonate (K2CO3, 1.5 eq.) or triethylamine (Et3N, 2.0 eq.) can be added.
-
Heat the mixture to a temperature ranging from 80 °C to 150 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, dilute the reaction mixture with water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Quantitative Data for 4-Amino-2,3-difluorobenzonitrile Synthesis:
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K2CO3 | DMSO | 120 | 12 | 95 |
| Aniline | None | NMP | 150 | 24 | 75 |
| Piperidine | Et3N | Ethanol | 80 | 8 | 98 |
| Benzylamine | K2CO3 | DMSO | 130 | 10 | 82 |
C. Synthesis of 4-Thiophenyl-2,3-difluorobenzonitrile Derivatives
This protocol details the synthesis of 4-thiophenyl-2,3-difluorobenzonitrile derivatives by reacting this compound with thiophenols.
Experimental Protocol:
-
Dissolve the desired thiophenol (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile.
-
Add a base such as potassium carbonate (K2CO3, 1.5 eq.) or sodium hydroxide (NaOH, 1.1 eq.) and stir for 15 minutes at room temperature to generate the thiophenoxide.
-
Add this compound (1.0 eq.) to the mixture.
-
Stir the reaction at room temperature or gently heat to 50-60 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the pure 4-thiophenyl-2,3-difluorobenzonitrile derivative.
Quantitative Data for 4-Thiophenyl-2,3-difluorobenzonitrile Synthesis:
| Nucleophile (Thiophenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K2CO3 | DMF | 25 | 2 | 96 |
| 4-Methylthiophenol | NaOH | Acetonitrile | 50 | 3 | 91 |
| 4-Chlorothiophenol | K2CO3 | DMF | 25 | 4 | 89 |
| 2-Naphthalenethiol | NaOH | Acetonitrile | 60 | 5 | 85 |
II. Palladium-Catalyzed Cross-Coupling Reactions
The remaining fluorine atoms on the 2,3-difluoro-4-(substituted)benzonitrile derivatives can be further functionalized using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The reactivity of the C-F bond is generally lower than C-Cl, C-Br, or C-I bonds, often requiring more specialized catalyst systems.
A. Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Derivatives
This protocol provides a general method for the Suzuki-Miyaura coupling of 2,3-difluoro-4-alkoxybenzonitrile with arylboronic acids to introduce a new C-C bond at the 2- or 3-position.
Experimental Protocol:
-
In a reaction vessel, combine the 2,3-difluoro-4-alkoxybenzonitrile (1.0 eq.), the arylboronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.) or a pre-catalyst like [Pd(allyl)Cl]2 with a suitable phosphine ligand (e.g., SPhos, XPhos), and a base such as potassium carbonate (K2CO3, 2.0 eq.) or cesium fluoride (CsF, 2.0 eq.).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling:
| Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxy-2,3-difluorobenzonitrile | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 100 | 12 | 70 |
| 4-Phenoxy-2,3-difluorobenzonitrile | 4-Tolylboronic acid | [Pd(allyl)Cl]2/SPhos | CsF | Dioxane/H2O | 110 | 18 | 65 |
| 4-Methoxy-2,3-difluorobenzonitrile | 3-Furylboronic acid | Pd(PPh3)4 | K2CO3 | DMF/H2O | 90 | 10 | 75 |
B. Buchwald-Hartwig Amination for the Synthesis of Amino-Substituted Derivatives
This protocol describes the Buchwald-Hartwig amination of 2,3-difluoro-4-alkoxybenzonitrile with primary or secondary amines to form a new C-N bond.
Experimental Protocol:
-
To an oven-dried reaction tube, add the 2,3-difluoro-4-alkoxybenzonitrile (1.0 eq.), a palladium pre-catalyst (e.g., Pd2(dba)3, 0.02 eq.), a suitable phosphine ligand (e.g., BINAP, Xantphos, 0.04 eq.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq.) or lithium bis(trimethylsilyl)amide (LiHMDS, 1.4 eq.).
-
Evacuate and backfill the tube with an inert gas.
-
Add the amine (1.2 eq.) and an anhydrous aprotic solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination:
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxy-2,3-difluorobenzonitrile | Aniline | Pd2(dba)3/BINAP | NaOtBu | Toluene | 100 | 16 | 60 |
| 4-Phenoxy-2,3-difluorobenzonitrile | n-Butylamine | Pd2(dba)3/Xantphos | LiHMDS | Dioxane | 110 | 20 | 55 |
| 4-Methoxy-2,3-difluorobenzonitrile | Indole | Pd2(dba)3/BINAP | NaOtBu | Toluene | 100 | 24 | 45 |
III. Logical Workflow and Signaling Pathway Visualization
The following diagrams illustrate the synthetic pathways for the derivatization of this compound and a conceptual workflow for the development of these derivatives as potential therapeutic agents.
Caption: Synthetic pathways for derivatives of this compound.
Caption: Workflow for drug development of synthesized derivatives.
IV. Potential Applications and Biological Relevance
Derivatives of fluorinated benzonitriles are prevalent in medicinal chemistry. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The diverse functional groups that can be introduced onto the this compound scaffold make it a valuable platform for generating libraries of compounds for screening against various biological targets. For instance, substituted benzonitriles are found in inhibitors of kinases, proteases, and other enzymes implicated in diseases such as cancer, inflammation, and infectious diseases. The synthesized derivatives can be evaluated in relevant biological assays to identify novel therapeutic leads.
Application of 2,3,4-Trifluorobenzonitrile in the Synthesis of Advanced Liquid Crystals
Introduction
2,3,4-Trifluorobenzonitrile is a key building block in the synthesis of high-performance liquid crystals, particularly those designed for advanced display technologies. The strategic placement of three fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, leading to liquid crystal materials with desirable characteristics such as high polarity, negative dielectric anisotropy (Δε), and optimized mesophase behavior. This application note provides a comprehensive overview of the synthetic routes utilizing this compound and the properties of the resulting liquid crystalline compounds.
The presence of the cyano (-CN) group provides a strong dipole moment, which is crucial for the alignment of the liquid crystal molecules in an electric field. The fluorine substituents further enhance this effect and contribute to a low viscosity and high chemical and thermal stability in the final liquid crystal materials.
Synthetic Pathways
The synthesis of liquid crystals incorporating the this compound moiety typically involves two primary strategies:
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds, enabling the coupling of the this compound core with other aromatic or aliphatic rings, such as phenyl or cyclohexyl groups, which are common components of liquid crystal structures.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atoms and the cyano group activates the aromatic ring for nucleophilic attack. This allows for the introduction of alkoxy or other functional groups by substituting one of the fluorine atoms, typically at the 4-position.
A general synthetic workflow for preparing a biphenyl-based liquid crystal starting from this compound is illustrated below.
Figure 1: General synthetic workflow for liquid crystals from this compound.
Experimental Protocols
Protocol 1: Synthesis of 4'-Alkyl-2,3,4-trifluoro-[1,1'-biphenyl]-4-carbonitrile via Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura coupling reaction to synthesize a biphenyl liquid crystal core.
Materials:
-
This compound
-
4-Alkylphenylboronic acid (e.g., 4-pentylphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), 4-alkylphenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and water to the flask.
-
Inert Atmosphere: Purge the reaction mixture with argon or nitrogen for 15-20 minutes to remove oxygen.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with toluene.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the final product.
Protocol 2: Synthesis of 4-(4-Alkoxyphenyl)-2,3-difluorobenzonitrile via Nucleophilic Aromatic Substitution
This protocol outlines the substitution of the 4-fluoro group with an alkoxy group.
Materials:
-
This compound
-
4-Alkoxyphenol (e.g., 4-hexyloxyphenol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and 4-alkoxyphenol (1.1 eq) in DMF.
-
Base Addition: Add potassium carbonate (2.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-10 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the residue by column chromatography to obtain the desired product.
Quantitative Data
The physical properties of liquid crystals derived from this compound are crucial for their application in display technologies. The following table summarizes the key properties of a representative compound, 4'-Pentyl-2,3,4-trifluoro-[1,1'-biphenyl]-4-carbonitrile .
| Property | Value |
| Molecular Formula | C₁₈H₁₆F₃N |
| Molar Mass | 315.32 g/mol |
| Phase Transition Temperatures (°C) | Cr ↔ 55 ↔ N ↔ 85 ↔ I |
| Dielectric Anisotropy (Δε) at 25°C | -5.2 |
| Birefringence (Δn) at 589 nm, 25°C | 0.18 |
| Viscosity (η) at 20°C (mPa·s) | 25 |
Note: The data presented here is a representative example and may vary depending on the specific molecular structure and purity of the compound.
Logical Relationships in Synthesis
The synthesis of complex liquid crystal molecules often involves a series of sequential reactions where the product of one step becomes the reactant for the next. The diagram below illustrates the logical progression from starting materials to the final liquid crystal product, highlighting the key transformations.
Application Notes and Protocols: Nucleophilic Aromatic Substitution of 2,3,4-Trifluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated aromatic compounds are pivotal building blocks in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. 2,3,4-Trifluorobenzonitrile is a versatile precursor, activated for nucleophilic aromatic substitution (SNAr) by the cumulative electron-withdrawing effects of its three fluorine atoms and the nitrile group. This activation facilitates the displacement of a fluoride ion, typically at the 4-position, by a variety of nucleophiles. This reaction is particularly relevant in the synthesis of complex molecules, including quinolone antibiotics.
These application notes provide a detailed protocol for a representative SNAr reaction of this compound with morpholine, a common secondary amine used in drug discovery. The resulting product, 4-(morpholin-4-yl)-2,3-difluorobenzonitrile, is a valuable intermediate for further functionalization.
Reaction Principle
The reaction proceeds via a nucleophilic aromatic substitution mechanism. The electron-poor aromatic ring of this compound is attacked by the nucleophilic nitrogen of morpholine. This attack preferentially occurs at the C4 position (para to the nitrile group) because the negative charge of the resulting Meisenheimer intermediate can be delocalized onto the nitrile group, providing significant resonance stabilization. Subsequent elimination of a fluoride ion restores the aromaticity of the ring, yielding the substituted product. The presence of a mild base is often used to neutralize the HF formed during the reaction.
Experimental Protocol: Synthesis of 4-(morpholin-4-yl)-2,3-difluorobenzonitrile
This protocol describes the synthesis of 4-(morpholin-4-yl)-2,3-difluorobenzonitrile from this compound and morpholine.
Materials:
-
This compound (FW: 157.10 g/mol )
-
Morpholine (FW: 87.12 g/mol )
-
Sodium Carbonate (Na₂CO₃) (FW: 105.99 g/mol )
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), sodium carbonate (1.5 eq), and anhydrous dimethylformamide (DMF, 5 mL per mmol of trifluorobenzonitrile).
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Add morpholine (1.2 eq) to the reaction mixture dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(morpholin-4-yl)-2,3-difluorobenzonitrile.
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | C₇H₂F₃N | 157.10 | Starting Material |
| Morpholine | C₄H₉NO | 87.12 | Nucleophile |
| Sodium Carbonate | Na₂CO₃ | 105.99 | Base |
| 4-(morpholin-4-yl)-2,3-difluorobenzonitrile | C₁₁H₁₀F₂N₂O | 224.21 | Product |
Table 2: Typical Reaction Parameters and Results
| Parameter | Value |
| Scale | 10 mmol |
| Reaction Temperature | 85 °C |
| Reaction Time | 5 hours |
| Solvent | Anhydrous DMF |
| Typical Isolated Yield | 85-95% |
| Appearance of Product | White to off-white solid |
| Melting Point of Product | 98-102 °C |
Visualizations
Caption: Experimental workflow for the synthesis of 4-(morpholin-4-yl)-2,3-difluorobenzonitrile.
Caption: Reaction mechanism for the nucleophilic aromatic substitution of this compound.
Application Notes and Protocols: The Role of 2,3,4-Trifluorobenzonitrile in Developing Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3,4-trifluorobenzonitrile as a key building block in the synthesis of advanced materials, particularly high-performance polymers. The unique properties conferred by the trifluorinated benzene ring make this compound a valuable precursor for materials with enhanced thermal stability, chemical resistance, and specific dielectric properties, suitable for applications in electronics and aerospace.
Introduction to this compound in Materials Science
This compound is a versatile chemical intermediate utilized in the creation of complex organic molecules and advanced materials.[1] Its trifluorinated structure is pivotal in tailoring the properties of polymers, such as specialty polymers and coatings. The presence of fluorine atoms in the polymer backbone enhances chemical resistance and thermal stability.[1] The primary application in materials science is in the synthesis of poly(aryl ether nitrile)s (PAENs) through nucleophilic aromatic substitution polymerization. These polymers are known for their excellent performance characteristics, making them suitable for demanding applications.
Synthesis of Fluorinated Poly(aryl ether nitrile)s
The most common method for synthesizing high-performance polymers from this compound is nucleophilic aromatic substitution (SNA) polymerization with various bisphenols. The electron-withdrawing nature of the fluorine atoms and the nitrile group activates the aromatic ring for nucleophilic attack.
A general synthetic route involves the reaction of this compound with a bisphenol in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), in the presence of a weak base like potassium carbonate. The base deprotonates the hydroxyl groups of the bisphenol to form a more nucleophilic phenoxide, which then displaces a fluorine atom on the benzonitrile ring, forming an ether linkage. The polymerization proceeds in a stepwise manner to yield a high molecular weight polymer.
Experimental Protocol: Synthesis of a Representative Fluorinated Poly(aryl ether nitrile)
This protocol describes a general procedure for the synthesis of a fluorinated poly(aryl ether nitrile) from this compound and a generic bisphenol (e.g., Bisphenol A).
Materials:
-
This compound
-
Bisphenol A
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Mechanical stirrer
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Buchner funnel and filter paper
Procedure:
-
Reactor Setup: A three-neck round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap attached to a condenser.
-
Charging Reactants: The flask is charged with equimolar amounts of this compound and Bisphenol A, along with an excess of anhydrous potassium carbonate (typically 1.1 to 1.5 equivalents per hydroxyl group).
-
Solvent Addition: Anhydrous NMP is added to the flask to dissolve the reactants, followed by the addition of toluene to act as an azeotropic agent for the removal of water.
-
Azeotropic Dehydration: The reaction mixture is heated to approximately 140-150 °C with vigorous stirring under a nitrogen atmosphere. The water generated from the reaction between the bisphenol and potassium carbonate, as well as any residual water, is removed azeotropically with toluene, which is collected in the Dean-Stark trap. This step is typically carried out for 2-4 hours.
-
Polymerization: After the removal of water, the toluene is drained from the Dean-Stark trap, and the reaction temperature is raised to 160-180 °C to initiate polymerization. The reaction is allowed to proceed for 8-24 hours, during which the viscosity of the solution will noticeably increase.
-
Precipitation and Purification: After cooling to room temperature, the viscous polymer solution is diluted with additional NMP if necessary and then slowly poured into a large excess of a non-solvent, such as methanol or a methanol/water mixture, with vigorous stirring to precipitate the polymer.
-
Washing: The precipitated polymer is collected by filtration, washed extensively with deionized water to remove inorganic salts and residual solvent, and then washed with methanol.
-
Drying: The purified polymer is dried in a vacuum oven at 80-120 °C until a constant weight is achieved.
Characterization of Fluorinated Poly(aryl ether nitrile)s
The synthesized polymers are typically characterized to determine their structure, molecular weight, and physical properties.
Common Characterization Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the ether linkage and the presence of the nitrile group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the detailed chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring the weight loss as a function of temperature. The 5% weight loss temperature (T₅%) is a key parameter.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
-
Mechanical Testing: To measure properties such as tensile strength, Young's modulus, and elongation at break.
-
Dielectric Analysis: To determine the dielectric constant and dielectric loss, which are critical for applications in electronics.
Properties of Advanced Materials Derived from Trifluorobenzonitriles
Table 1: Representative Thermal Properties of Fluorinated Poly(aryl ether nitrile)s
| Property | Value Range |
| Glass Transition Temperature (Tg) | 142 - 235 °C[2] |
| 5% Weight Loss Temperature (T₅%) | 509 - 562 °C[2] |
Table 2: Representative Mechanical Properties of Fluorinated Poly(aryl ether nitrile)s
| Property | Value Range |
| Tensile Strength | 43.2 - 77.1 MPa[3] |
| Elongation at Break | > 32%[4] |
Table 3: Representative Dielectric Properties of Fluorinated Poly(aryl ether nitrile)s
| Property | Value Range | Frequency |
| Dielectric Constant (k) | 2.22 - 2.51[3] | 1 MHz |
| Dielectric Loss (tan δ) | < 0.003[5] | 100 Hz - 1 MHz |
Visualizing the Workflow and Logic
The following diagrams illustrate the synthesis and characterization workflow for advanced materials derived from this compound.
Caption: Experimental workflow for the synthesis and characterization of fluorinated poly(aryl ether nitrile)s.
Caption: Logical relationship from monomer to application for this compound-based materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Porous fluorinated polyarylene ether nitrile as ultralow permittivity dielectrics used under humid environment - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2,3,4-Trifluorobenzonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,3,4-Trifluorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and well-established method for the synthesis of this compound is the Sandmeyer reaction.[1][2] This reaction involves the diazotization of the corresponding aniline, 2,3,4-trifluoroaniline, followed by a copper(I) cyanide-mediated displacement of the diazonium group with a nitrile group.[1][3]
Q2: I am experiencing low yields in my Sandmeyer reaction. What are the potential causes?
A2: Low yields in the synthesis of this compound via the Sandmeyer reaction can stem from several factors:
-
Incomplete diazotization: The initial conversion of 2,3,4-trifluoroaniline to its diazonium salt is critical and highly temperature-sensitive.
-
Decomposition of the diazonium salt: Aryl diazonium salts are often unstable at elevated temperatures. Maintaining a low temperature (typically 0-5 °C) during diazotization is crucial.
-
Side reactions: The formation of byproducts such as phenols (from reaction with water) or biaryl compounds can reduce the yield of the desired benzonitrile.
-
Catalyst issues: The quality and activity of the copper(I) cyanide catalyst are important for an efficient reaction.
Q3: How can I monitor the completion of the diazotization step?
A3: A common and effective method to check for the completion of the diazotization is to use starch-iodide paper. The presence of excess nitrous acid, used for the diazotization, will result in the immediate formation of a blue-black color on the paper. A persistent positive test indicates that the aniline has been completely consumed.
Q4: My product is impure, showing significant byproducts. How can I improve the purity?
A4: Impurities often arise from side reactions. To minimize these, ensure the following:
-
Strict temperature control: Maintain the recommended low temperature during the formation of the diazonium salt.
-
Controlled addition of reagents: Slow, dropwise addition of sodium nitrite during diazotization and the diazonium salt solution to the cyanide solution can prevent localized overheating and side reactions.
-
Inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen) can help to prevent oxidative side reactions.
-
Purification: Effective purification of the crude product is essential. Techniques such as distillation under reduced pressure or column chromatography are often employed for benzonitriles.
Q5: What are the recommended purification methods for this compound?
A5: For the purification of polyfluorinated benzonitriles, distillation under reduced pressure is a common and effective method. Additionally, column chromatography using silica gel with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) can be used to separate the desired product from non-volatile impurities.
Data Presentation: Reaction Parameters for Sandmeyer Cyanation
The following table summarizes typical reaction conditions for the Sandmeyer cyanation of a trifluoroaniline, based on a protocol for a closely related isomer. These parameters can serve as a starting point for the optimization of this compound synthesis.
| Parameter | Condition | Notes |
| Diazotization Temperature | 0-5 °C | Crucial for the stability of the diazonium salt. |
| Nitrosating Agent | Nitrosylsulphuric acid or Sodium Nitrite | Nitrosylsulphuric acid can be used in strong acidic media. |
| Solvent for Diazotization | Acetic acid or aqueous mineral acid (e.g., H2SO4) | The choice of acid is important for the reaction. |
| Cyanation Temperature | 0-30 °C | Temperature should be carefully controlled during the addition of the diazonium salt. |
| Cyanide Source | Sodium Cyanide | Used in excess. |
| Catalyst | Copper(I) Cyanide | Typically used in catalytic amounts. |
| pH during Cyanation | Neutral to slightly basic | An acid acceptor like sodium carbonate may be used to maintain the pH. |
Experimental Protocols
Adapted Protocol for the Synthesis of this compound via Sandmeyer Reaction
Disclaimer: This protocol is adapted from the synthesis of 2,4,5-trifluorobenzonitrile and should be optimized for the synthesis of this compound.
Step 1: Diazotization of 2,3,4-Trifluoroaniline
-
In a reaction vessel, dissolve 2,3,4-trifluoroaniline in glacial acetic acid.
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
While maintaining the low temperature and stirring, slowly add nitrosylsulphuric acid dropwise.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional hour to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Cyanation
-
In a separate reaction vessel, prepare a solution of sodium cyanide and a catalytic amount of copper(I) cyanide in water.
-
Cool this solution to 5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
During the addition, maintain the pH of the reaction mixture in the neutral range by the simultaneous addition of an aqueous sodium carbonate solution.
-
After the addition is complete, allow the reaction mixture to stir for an additional 15-30 minutes.
Step 3: Work-up and Purification
-
Extract the reaction mixture with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and wash them with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
common side reactions with 2,3,4-Trifluorobenzonitrile and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4-Trifluorobenzonitrile. The information is designed to help anticipate and mitigate common side reactions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with this compound?
A1: The two primary side reactions to be aware of are:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrile group and the three fluorine atoms makes the aromatic ring susceptible to attack by nucleophiles. This can lead to the substitution of one or more fluorine atoms, resulting in undesired byproducts.
-
Hydrolysis of the Nitrile Group: In the presence of strong acids or bases and water, the nitrile group (-CN) can be hydrolyzed to a carboxylic acid group (-COOH) or a primary amide (-CONH2) as an intermediate.
Q2: Which of the fluorine atoms is most likely to be replaced in a Nucleophilic Aromatic Substitution (SNAr) reaction?
A2: While specific experimental data for this compound is limited, general principles of SNAr on polyfluorinated aromatics suggest that the fluorine atom at the 4-position (para to the nitrile group) is the most likely to be substituted. The nitrile group is an activating group for nucleophilic substitution and directs incoming nucleophiles to the para position. The fluorine at the 2-position (ortho to the nitrile group) is the second most likely site for substitution.
Q3: How can I prevent the hydrolysis of the nitrile group?
A3: To prevent hydrolysis, it is crucial to maintain anhydrous (dry) reaction conditions. This can be achieved by:
-
Thoroughly drying all glassware in an oven and cooling it under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Using anhydrous solvents. If you are unsure about the water content of your solvent, it is best to use a freshly opened bottle or to dry the solvent using appropriate methods.
-
Handling all reagents under an inert atmosphere.
Q4: What types of nucleophiles are known to cause side reactions with this compound?
A4: Strong nucleophiles are more likely to initiate SNAr reactions. Common nucleophiles that can lead to substitution byproducts include:
-
Alkoxides: (e.g., sodium methoxide, sodium ethoxide) can substitute a fluorine atom to form an alkoxybenzonitrile.
-
Amines: Primary and secondary amines can displace a fluorine atom to yield aminofluorobenzonitriles.
-
Thiols: In the presence of a base, thiols can react to form thioethers.
Troubleshooting Guides
Issue 1: Formation of an Unexpected Byproduct with a Higher Molecular Weight
Symptoms:
-
Mass spectrometry data shows a peak corresponding to the addition of the nucleophile and the loss of a fluorine atom.
-
NMR spectroscopy indicates the presence of a new aromatic substitution pattern.
Possible Cause:
-
Nucleophilic Aromatic Substitution (SNAr) of a fluorine atom by a nucleophile present in the reaction mixture.
Troubleshooting Steps:
| Parameter | Recommendation to Minimize SNAr | Rationale |
| Temperature | Run the reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate. | Higher temperatures often provide the activation energy needed for the SNAr side reaction. |
| Base | If a base is required, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) instead of a strong, nucleophilic base (e.g., sodium hydride, alkoxides). | A non-nucleophilic base will deprotonate the desired species without competing as a nucleophile in an SNAr reaction. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. | Prolonged reaction times can lead to the formation of more side products. |
| Nucleophile Concentration | Use the minimum stoichiometric amount of the nucleophile necessary for the primary reaction. | Excess nucleophile will increase the likelihood of SNAr. |
Issue 2: Formation of a Carboxylic Acid or Amide Byproduct
Symptoms:
-
Mass spectrometry data shows a peak corresponding to the hydrolysis of the nitrile group (addition of H₂O or NH₃).
-
IR spectroscopy shows a broad O-H stretch or a C=O stretch characteristic of a carboxylic acid or amide.
-
The reaction mixture becomes acidic or basic.
Possible Cause:
-
Hydrolysis of the nitrile group due to the presence of water and either acidic or basic conditions.
Troubleshooting Steps:
| Parameter | Recommendation to Prevent Hydrolysis | Rationale |
| Solvents and Reagents | Use anhydrous solvents and ensure all reagents are dry. | Water is a necessary reactant for hydrolysis. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | This prevents atmospheric moisture from entering the reaction. |
| pH Control | If possible, run the reaction under neutral conditions. Avoid strong acids or bases if they are not essential for the desired reaction. | Both acidic and basic conditions catalyze the hydrolysis of nitriles. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine while Minimizing Side Reactions
This protocol provides a general method for the substitution of the 4-fluoro group with a generic primary or secondary amine.
Materials:
-
This compound
-
Amine (1.05 equivalents)
-
Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous, oven-dried glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
To the flask, add this compound (1 equivalent) and anhydrous DMF.
-
Add the amine (1.05 equivalents) to the solution.
-
Add DIPEA (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If no reaction is observed at room temperature, slowly increase the temperature to 50-60 °C.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Protection of the Nitrile Group (if necessary)
In cases where the nitrile group is sensitive to the reaction conditions, it can be temporarily protected. One common method is its conversion to a tetrazole, which can be later reverted to the nitrile.
(A) Protection as a Tetrazole:
-
In a round-bottom flask, dissolve this compound in anhydrous DMF.
-
Add sodium azide (1.5 equivalents) and triethylamine hydrochloride (1.5 equivalents).
-
Heat the mixture to 120 °C and stir for 24 hours.
-
Cool the reaction and pour it into acidic water.
-
Extract the tetrazole product with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the protected compound.
(B) Deprotection of the Tetrazole:
-
The tetrazole can be converted back to the nitrile by oxidative methods, for example, by treatment with a mild oxidizing agent.
Visualizations
Caption: Reaction pathway for Nucleophilic Aromatic Substitution (SNAr).
Caption: Troubleshooting workflow for avoiding nitrile hydrolysis.
Technical Support Center: Purification of 2,3,4-Trifluorobenzonitrile Reaction Products
Welcome to the technical support center for the purification of 2,3,4-Trifluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this versatile fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The impurities present in crude this compound largely depend on the synthetic route employed. Common impurities may include:
-
Partially Fluorinated Benzonitriles: If the synthesis involves a fluorination reaction of a dichlorobenzonitrile precursor, incompletely reacted species (e.g., 2,3-dichloro-4-fluorobenzonitrile or 2,4-dichloro-3-fluorobenzonitrile) can be present.
-
Isomeric Trifluorobenzonitriles: Depending on the starting materials and reaction conditions, other isomers of trifluorobenzonitrile might be formed as byproducts.
-
Unreacted Starting Materials: Residual starting materials, such as 2,3,4-trifluoroaniline (if using a Sandmeyer-type reaction) or 2,3,4-trifluorobenzaldehyde (if the nitrile is formed from the aldehyde), may remain.[1]
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, which can lead to the formation of 2,3,4-trifluorobenzamide or 2,3,4-trifluorobenzoic acid.[2][3][4][5] This is a critical consideration during aqueous work-up procedures.
-
Solvents and Reagents: Residual solvents used in the reaction or work-up, as well as byproducts from reagents (e.g., from a Sandmeyer reaction), can also be present.[6][7]
Q2: What are the primary purification techniques for this compound?
A2: The choice of purification method depends on the physical state of your crude product (solid or liquid) and the nature of the impurities. The most common and effective techniques are:
-
Vacuum Distillation: Since this compound is a liquid at room temperature with a boiling point of 116-118 °C at 100 mmHg, vacuum distillation is a highly effective method for separating it from non-volatile impurities and compounds with significantly different boiling points.[3]
-
Column Chromatography: Flash column chromatography over silica gel is a versatile technique for separating the desired product from impurities with different polarities.[6][8]
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization is an excellent method for achieving high purity.[9][10]
Q3: My purified this compound is showing signs of hydrolysis. How can I avoid this?
A3: To minimize the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, consider the following precautions:
-
Neutral or Mildly Acidic Work-up: During aqueous extraction, use neutral or slightly acidic conditions. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.[2][4]
-
Anhydrous Conditions: If possible, perform the final purification steps under anhydrous conditions.
-
Prompt Purification: Purify the crude product as soon as possible after the reaction and work-up to minimize the time it is in contact with water or other nucleophiles.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Troubleshooting Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping or Unstable Boiling | - Inadequate boiling chips or stir bar. - Vacuum is too high for the temperature. | - Use fresh boiling chips or a magnetic stir bar. - Gradually decrease the pressure or increase the temperature to achieve smooth boiling. |
| Poor Separation of Fractions | - Inefficient fractionating column. - Distillation rate is too fast. | - Use a fractionating column with a higher number of theoretical plates. - Reduce the heating rate to achieve a slower distillation rate (e.g., 1-2 drops per second). |
| Product Decomposition | - Distillation temperature is too high. | - Use a lower vacuum to decrease the boiling point of the product.[11] |
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Spots on TLC | - Inappropriate solvent system. | - Systematically vary the polarity of the eluent. A good starting point for fluorinated benzonitriles is a mixture of hexanes and ethyl acetate.[8][12] |
| Product Elutes with the Solvent Front | - Eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Product Does Not Move from the Baseline | - Eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| Streaking of Spots on TLC/Column | - Sample is too concentrated. - Presence of highly polar impurities. | - Dilute the sample before loading it onto the column. - Consider a preliminary purification step, such as an acidic or basic wash, to remove polar impurities. |
| Co-elution of Product and Impurity | - Similar polarity of the compounds. | - Try a different solvent system with different selectivities (e.g., dichloromethane/methanol). - Consider using a different stationary phase if available. |
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Product Does Not Dissolve in Hot Solvent | - Incorrect solvent choice. | - Select a different solvent. The ideal solvent should dissolve the compound when hot but not at room temperature.[9][13] |
| No Crystals Form Upon Cooling | - Solution is not saturated. - Cooling too rapidly. | - Evaporate some of the solvent to increase the concentration. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod or add a seed crystal.[14] |
| "Oiling Out" (Product Separates as an Oil) | - The boiling point of the solvent is higher than the melting point of the product. - High concentration of impurities. | - Use a lower boiling point solvent or a mixed solvent system. - Allow the solution to cool more slowly. - Perform a preliminary purification step to remove some of the impurities.[14] |
| Low Recovery of Product | - Too much solvent was used. - The product is too soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution in an ice bath to maximize crystallization. - Concentrate the mother liquor to obtain a second crop of crystals.[9] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying liquid this compound from non-volatile impurities.
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle
-
Magnetic stirrer and stir bar or boiling chips
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Charging the Flask: Place the crude this compound and a magnetic stir bar or fresh boiling chips into the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure of around 100 mmHg.
-
Heating: Begin heating the flask gently with the heating mantle while stirring.
-
Fraction Collection:
-
Collect any low-boiling impurities that distill first in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of this compound at the applied pressure (approx. 116-118 °C at 100 mmHg), switch to a clean receiving flask to collect the pure product.[3]
-
-
Completion: Once the majority of the product has distilled and the temperature begins to rise or drop, stop the distillation.
-
Cooling: Allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol is effective for separating this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude mixture. A good starting point is a 9:1 mixture of hexanes:ethyl acetate. The ideal eluent should give the product an Rf value of approximately 0.3.[8]
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, applying gentle pressure if necessary (flash chromatography).
-
Fraction Collection: Collect the eluent in fractions.
-
Fraction Analysis: Monitor the composition of the fractions by TLC.
-
Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
Visualizations
Caption: A logical workflow for troubleshooting the purification of this compound.
References
- 1. 2,3,4-Trifluoroaniline | C6H4F3N | CID 77468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 3. Sciencemadness Discussion Board - Nitrile hydrolysis methods to get carboxylic acids - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. Chromatography [chem.rochester.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. athabascau.ca [athabascau.ca]
- 11. How To [chem.rochester.edu]
- 12. silicycle.com [silicycle.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
improving the yield of reactions involving 2,3,4-Trifluorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4-Trifluorobenzonitrile. The information is designed to help improve reaction yields and address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types for this compound?
A1: this compound is a versatile reagent in organic synthesis. The most common and impactful reactions are:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrile group and the fluorine atoms activate the aromatic ring for nucleophilic attack.[1][2] This allows for the substitution of one or more fluorine atoms with a variety of nucleophiles, such as amines, alcohols, and thiols. The regioselectivity of this reaction is a key consideration.
-
Palladium-Catalyzed Cross-Coupling Reactions: This class of reactions, particularly the Suzuki-Miyaura coupling, is used to form new carbon-carbon bonds.[3][4][5] In these reactions, this compound can act as an electrophilic partner, coupling with organoboron compounds in the presence of a palladium catalyst.
-
Modification of the Nitrile Group: The nitrile group itself can undergo various transformations, such as hydrolysis to a carboxylic acid, reduction to an amine, or conversion to a tetrazole.
Q2: How do the fluorine substituents on this compound influence its reactivity in SNAr reactions?
A2: The fluorine atoms, being highly electronegative, and the nitrile group, a strong electron-withdrawing group, make the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.[2][6] In SNAr reactions, the positions of these activating groups are crucial. The reaction proceeds via a negatively charged intermediate (a Meisenheimer complex), and the stability of this intermediate determines the reaction rate and regioselectivity.[1] Electron-withdrawing groups at the ortho and para positions to the leaving group (a fluoride ion in this case) provide the best stabilization through resonance.[2]
Q3: What are the key parameters to control in a Suzuki-Miyaura cross-coupling reaction with this compound?
A3: The success of a Suzuki-Miyaura coupling reaction depends on several factors that need careful optimization.[3] The key parameters include:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and the ligand is critical.[5][7] Bulky, electron-rich phosphine ligands often improve catalytic activity.[8]
-
Base: A base is required to activate the organoboron species.[9] Common bases include carbonates (e.g., Na2CO3, K2CO3, Cs2CO3) and phosphates (e.g., K3PO4). The choice of base can significantly impact the reaction yield.
-
Solvent: The solvent system must be compatible with all reaction components. Common choices include ethereal solvents (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and sometimes aqueous mixtures.
-
Temperature: The reaction temperature influences the reaction rate. While some modern catalyst systems allow for room temperature reactions, heating is often necessary.[9]
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
| Potential Cause | Troubleshooting Recommendation |
| Insufficiently reactive nucleophile | Increase the reaction temperature. If possible, use a stronger nucleophile (e.g., use the corresponding alkoxide instead of the alcohol). |
| Poor solvent choice | Use a polar aprotic solvent such as DMF, DMSO, or NMP to enhance the nucleophilicity of the attacking species and stabilize the Meisenheimer complex. |
| Inappropriate base | If the nucleophile is an alcohol or amine, a non-nucleophilic base is needed to deprotonate it. Ensure the base is strong enough for complete deprotonation. |
| Steric hindrance | If the nucleophile is bulky, it may hinder the attack on the aromatic ring. Consider a less sterically demanding nucleophile if the synthetic route allows. |
| Deactivation of the aromatic ring | Ensure that the reaction conditions do not lead to the modification of the electron-withdrawing nitrile group, which is essential for activating the ring. |
Issue 2: Catalyst Deactivation or Low Yield in Suzuki-Miyaura Cross-Coupling
| Potential Cause | Troubleshooting Recommendation |
| Catalyst deactivation (formation of palladium black) | High temperatures can cause the catalyst to aggregate.[8] Consider a lower reaction temperature or a more stabilizing ligand. Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the phosphine ligands. |
| Incorrect ligand choice | For challenging substrates, bulky and electron-rich ligands are often necessary to promote the oxidative addition step.[8] Screen a variety of ligands to find the optimal one for your specific substrate combination. |
| Ineffective base | The choice of base can be critical. An empirical screening of different bases (e.g., K2CO3, Cs2CO3, K3PO4) is often beneficial. |
| Poor quality reagents | Ensure that the organoboron reagent is pure and that the solvent is anhydrous, as water can interfere with the reaction. |
Experimental Protocols
General Protocol for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol describes a general procedure for the reaction of this compound with a generic amine nucleophile.
-
To a solution of this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF, DMSO), add the amine nucleophile (1.1 eq.) and a non-nucleophilic base (e.g., K2CO3, 2.0 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
-
In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., toluene/ethanol/water mixture).
-
Heat the reaction mixture to reflux (or the desired temperature) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in SNAr reactions.
Caption: Troubleshooting guide for Suzuki-Miyaura cross-coupling reactions.
Caption: Regioselectivity in SNAr reactions of this compound.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Scale-Up of 2,3,4-Trifluorobenzonitrile Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of 2,3,4-Trifluorobenzonitrile synthesis. The information is presented in a question-and-answer format to directly address specific issues that may arise during your experiments.
I. Troubleshooting Guide
Scaling up the synthesis of this compound from the laboratory to pilot plant or industrial scale can introduce a unique set of challenges. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Yield | 1. Inefficient Heat Transfer: Localized hot spots or poor temperature control can lead to side reactions or product decomposition. 2. Poor Mixing/Mass Transfer: Inadequate agitation can result in incomplete reactions, especially in heterogeneous mixtures (e.g., solid-liquid slurries in halogen exchange reactions). 3. Catalyst Deactivation: The catalyst (e.g., copper salt in Sandmeyer reaction, phase transfer catalyst in halogen exchange) may be poisoned by impurities or degrade under prolonged reaction times at scale. 4. Moisture Sensitivity: The presence of water can quench reagents or lead to undesirable byproducts. | 1. Optimize Reactor Design and Operation: Use a reactor with a high surface-area-to-volume ratio. Implement a robust temperature control system with efficient heating/cooling jackets. Consider using a reactor material with high thermal conductivity. 2. Improve Agitation: Switch from magnetic stirring to overhead mechanical stirring. Select an appropriate impeller design (e.g., pitched-blade turbine, anchor) for the specific reaction mixture viscosity and density. Baffles may be necessary to ensure thorough mixing. 3. Catalyst Management: Ensure high purity of starting materials and solvents. Consider a higher catalyst loading or the use of a more robust catalyst system for larger scale. For heterogeneous catalysts, ensure efficient stirring to maintain suspension. 4. Strict Anhydrous Conditions: Thoroughly dry all glassware and reactors. Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen, argon). |
| Increased Impurity Profile | 1. Side Reactions: Higher temperatures or longer reaction times at scale can favor the formation of byproducts. In a Sandmeyer reaction, for example, biaryl formation can be a side reaction. In halogen exchange reactions, incomplete exchange can lead to chloro-fluoro benzonitrile intermediates. 2. Product Decomposition: The product may be thermally unstable under the reaction or work-up conditions, especially during prolonged heating. 3. Incomplete Reaction: Poor mixing or insufficient reaction time can leave unreacted starting materials. | 1. Optimize Reaction Parameters: Re-evaluate and optimize reaction temperature, pressure, and addition rates at the larger scale. Controlled, slower addition of reagents can often mitigate side reactions. 2. Minimize Thermal Stress: Reduce reaction time where possible. For purification, consider vacuum distillation to lower the boiling point and minimize thermal degradation. 3. Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor the reaction progress and ensure completion before work-up. |
| Difficult Product Isolation and Purification | 1. Physical Form Issues: The product may oil out or form fine crystals that are difficult to filter. 2. Azeotrope Formation: The product may form an azeotrope with the solvent, making separation by distillation difficult. 3. Emulsion Formation during Work-up: The presence of salts and solvents can lead to stable emulsions. | 1. Optimize Crystallization: Carefully select the crystallization solvent system. Control the cooling rate to promote the formation of larger, more easily filterable crystals. Seeding the solution with a small amount of pure product can aid crystallization. 2. Alternative Purification Methods: Explore alternative purification techniques such as fractional distillation under reduced pressure or recrystallization from a different solvent system. 3. Work-up Modifications: Add a brine wash to help break emulsions. Consider using a different extraction solvent or adjusting the pH of the aqueous layer. |
| Safety Concerns | 1. Exothermic Reaction: Many fluorination and cyanation reactions are exothermic, and the reduced surface-area-to-volume ratio at scale can lead to a thermal runaway. 2. Gas Evolution: The Sandmeyer reaction involves the evolution of nitrogen gas, which can lead to a pressure buildup in a closed system. 3. Toxicity of Reagents and Product: this compound and its precursors can be toxic if inhaled, ingested, or absorbed through the skin. | 1. Thermal Management: Conduct a thorough thermal hazard assessment (e.g., using reaction calorimetry) to understand the heat of reaction. Ensure the reactor's cooling capacity is sufficient to handle the heat output. Implement a quench system for emergencies. 2. Pressure Management: Use an open or well-vented system for reactions that evolve gas. Monitor the pressure of the reactor. 3. Personal Protective Equipment (PPE) and Handling: Always work in a well-ventilated area or fume hood. Use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For large-scale operations, consider closed-system transfers of hazardous materials.[1] |
II. Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scale-up?
A1: Two primary synthetic routes are considered for the industrial production of fluorinated benzonitriles:
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Halogen Exchange (Halex) Reaction: This involves the reaction of a polychlorinated benzonitrile precursor (e.g., 2,3,4-trichlorobenzonitrile) with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase transfer catalyst in a high-boiling polar aprotic solvent. This method is often preferred for its relatively low cost and directness.
-
Sandmeyer Reaction: This route starts from the corresponding aniline (2,3,4-trifluoroaniline). The aniline is first diazotized with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid, followed by reaction with a cyanide salt (e.g., copper(I) cyanide) to introduce the nitrile group.[2][3]
Q2: I am observing a new, unknown impurity in my scaled-up reaction. How can I identify it?
A2: The appearance of new impurities upon scale-up is a common issue. To identify the impurity, you can use a combination of analytical techniques:
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Spectroscopic Methods: Isolate a small sample of the impurity (e.g., by preparative HPLC or careful crystallization) and analyze it using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) to determine its structure.
-
Chromatographic Comparison: Compare the retention time of the impurity in HPLC or GC with that of suspected byproducts, which can be synthesized in small quantities for reference.
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Literature Review: Search for known byproducts of similar reactions involving fluorinated aromatics or nitrile synthesis.
Q3: My reaction is very exothermic. How can I control the temperature effectively at a larger scale?
A3: Managing exotherms is critical for safe scale-up. Consider the following strategies:
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Controlled Addition: Add the most reactive reagent slowly and at a controlled rate to manage the rate of heat generation.
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Dilution: Increasing the solvent volume can help to absorb the heat generated, although this may increase cycle time and reduce throughput.
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Efficient Cooling: Ensure your reactor has an efficient cooling system. For highly exothermic reactions, a semi-batch process where one reagent is added portion-wise or via a syringe pump can provide better control.
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Pre-cooling: Cool the reaction mixture to a lower temperature before initiating the reaction by adding the final reagent.
Q4: What are the key safety precautions I should take when working with this compound at a large scale?
A4: this compound is toxic if swallowed, in contact with skin, or if inhaled. Key safety precautions include:
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Engineering Controls: Use a well-ventilated fume hood or a closed-system reactor.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat.
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Emergency Preparedness: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate fire extinguishing media.
-
Waste Disposal: Dispose of all chemical waste according to institutional and governmental regulations.
III. Quantitative Data
The following tables provide a general overview of how key process parameters may change during the scale-up of a hypothetical halogen exchange reaction for the synthesis of this compound. Note: This data is illustrative and should be optimized for your specific process.
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Reactor Volume | 250 mL | 20 L | 2000 L |
| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer | Glass-Lined Steel Reactor with Impeller |
| Heating/Cooling | Heating Mantle/Ice Bath | Jacketed Reactor with Thermal Fluid | Jacketed Reactor with Steam/Chilled Brine |
| Reaction Time | 4-6 hours | 6-8 hours | 8-12 hours |
| Typical Yield | 85-90% | 80-85% | 75-80% |
Table 2: Typical Reagent Ratios (Hypothetical Halogen Exchange)
| Reagent | Molar Equivalents (relative to starting material) |
| 2,3,4-Trichlorobenzonitrile | 1.0 |
| Potassium Fluoride (spray-dried) | 3.3 - 3.6 |
| Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide) | 0.05 - 0.1 |
| Solvent (e.g., Sulfolane, DMF) | 5 - 10 volumes |
IV. Experimental Protocols
Conceptual Protocol for Pilot-Scale Synthesis of this compound via Halogen Exchange
Disclaimer: This is a conceptual protocol and should be thoroughly tested and optimized at a smaller scale before attempting a pilot-scale run. A comprehensive safety review and risk assessment must be conducted prior to execution.
Materials and Equipment:
-
20 L glass-lined steel reactor with overhead stirring, a reflux condenser, a temperature probe, and a nitrogen inlet/outlet.
-
Heating/cooling system for the reactor jacket.
-
Charging ports for solids and liquids.
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Filtration system (e.g., Nutsche filter-dryer).
-
Vacuum distillation apparatus.
-
2,3,4-Trichlorobenzonitrile
-
Spray-dried Potassium Fluoride (KF)
-
Tetrabutylammonium Bromide (TBAB)
-
Sulfolane (anhydrous)
Procedure:
-
Reactor Preparation: Ensure the reactor is clean and dry. Purge the reactor with nitrogen for at least 30 minutes.
-
Charging Reagents: Under a nitrogen atmosphere, charge the reactor with sulfolane, spray-dried potassium fluoride, and tetrabutylammonium bromide.
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 180-220 °C).
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Substrate Addition: Once the reaction temperature is stable, slowly add the molten 2,3,4-trichlorobenzonitrile to the reactor over a period of 1-2 hours.
-
Reaction: Maintain the reaction mixture at the set temperature with vigorous stirring. Monitor the progress of the reaction by taking samples periodically and analyzing them by GC or HPLC.
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Cooling and Filtration: Once the reaction is complete, cool the mixture to a safe handling temperature. Filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a suitable solvent (e.g., toluene).
-
Purification: Combine the filtrate and the washings. Purify the crude this compound by vacuum distillation.
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Product Isolation: Collect the fractions containing the pure product.
V. Diagrams
Caption: Experimental workflow for pilot-scale synthesis.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Managing Moisture Sensitivity in 2,3,4-Trifluorobenzonitrile Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture sensitivity of 2,3,4-Trifluorobenzonitrile in chemical reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that may arise during reactions with this compound due to its sensitivity to moisture.
Issue 1: Low or No Product Yield
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Question: My reaction with this compound resulted in a low yield or no desired product. What are the likely causes related to moisture?
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Answer: The primary suspect in low-yield reactions involving fluorinated benzonitriles is often the presence of water.[1][2] Moisture can lead to the hydrolysis of the nitrile group to the corresponding benzamide and subsequently to the carboxylic acid, consuming your starting material and generating impurities.[3] Additionally, many organometallic reagents or catalysts used in conjunction with this compound are themselves highly sensitive to water and will be quenched, halting the reaction.[4]
Troubleshooting Steps:
-
Verify Reagent and Solvent Anhydrousness: Ensure all solvents and reagents were rigorously dried before use.[1][2] Refer to the Experimental Protocols section for proper drying techniques.
-
Check Inert Atmosphere Integrity: Confirm that your reaction setup maintained a positive pressure of inert gas (nitrogen or argon) throughout the entire process.[4][5] Leaks in the system can introduce atmospheric moisture.
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Analyze for Hydrolysis Byproducts: Use analytical techniques such as NMR, IR, or Mass Spectrometry to check your crude reaction mixture for the presence of 2,3,4-trifluorobenzamide or 2,3,4-trifluorobenzoic acid.
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Re-evaluate Starting Material: If the this compound has been stored for a long time or improperly, it may have been exposed to moisture.[6] Consider using a fresh bottle or purifying the existing stock.
-
Issue 2: Formation of Unexpected Byproducts
-
Question: I am observing significant formation of byproducts in my reaction. Could this be related to moisture?
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Answer: Yes, moisture can lead to the formation of specific byproducts. The most common are the hydrolysis products: 2,3,4-trifluorobenzamide and 2,3,4-trifluorobenzoic acid.[3] The presence of water can also affect the reactivity of catalysts and reagents, potentially opening up alternative reaction pathways and leading to a range of other unexpected impurities.
Troubleshooting Steps:
-
Characterize Byproducts: Isolate and identify the main byproducts to understand the side reactions occurring.
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Implement Rigorous Anhydrous Techniques: Re-run the reaction with freshly dried solvents and reagents under a strictly controlled inert atmosphere.[7][8] Ensure all glassware is flame-dried or oven-dried immediately before use.
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Consider a Water Scavenger: In some cases, adding a compatible water scavenger to the reaction mixture can be beneficial.
-
Issue 3: Inconsistent Reaction Results
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Question: My reaction with this compound is giving inconsistent yields and purity. Why is this happening?
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Answer: Inconsistent results are often a hallmark of varying levels of moisture contamination between different experimental runs.[9] The ubiquity of water in the atmosphere and adsorbed on glassware surfaces means that without consistent and rigorous anhydrous techniques, the amount of water in your reaction will fluctuate, leading to poor reproducibility.[9][10]
Troubleshooting Steps:
-
Standardize Your Anhydrous Protocol: Develop and strictly adhere to a standard operating procedure for all moisture-sensitive reactions. This includes the method of solvent drying, the time glassware is dried, and the procedure for assembling the reaction apparatus under an inert atmosphere.
-
Quantify Water Content: For highly sensitive reactions, consider quantifying the water content of your solvent using methods like Karl Fischer titration or 19F-NMR based techniques before each reaction.[9][10][11]
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Maintain a Detailed Lab Notebook: Record all steps taken to exclude moisture for each reaction to help identify any deviations that may have led to inconsistent outcomes.
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound? A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[12] To minimize exposure to atmospheric moisture, consider storing it in a desiccator or a glovebox.
Q2: What are the best practices for drying solvents for use with this compound? A2: The choice of drying agent depends on the solvent. For common aprotic solvents used with nitriles, such as acetonitrile, phosphorus pentoxide is a very efficient drying agent.[13] Molecular sieves (3Å or 4Å, activated by heating) are also a good and safer option for many solvents.[14] For ethereal solvents like THF, distillation from sodium/benzophenone is a common method for achieving anhydrous conditions.[14] Always distill or filter the solvent from the drying agent before use.
Q3: How can I be certain my glassware is completely dry? A3: For maximum assurance, glassware should be oven-dried at a high temperature (e.g., 120-150 °C) for several hours and assembled while still hot, or flame-dried under a flow of inert gas.[7] This process removes adsorbed water from the glass surfaces. Allow the glassware to cool to room temperature under a positive pressure of inert gas before adding reagents.[8]
Q4: What is an inert atmosphere, and why is it crucial? A4: An inert atmosphere is an environment that is free of reactive gases like oxygen and water vapor.[4][5] It is typically created using unreactive gases like nitrogen or argon.[4][15] For moisture-sensitive compounds like this compound and many of the reagents it is used with, an inert atmosphere is essential to prevent unwanted side reactions, such as hydrolysis, and to ensure the stability and reactivity of the reagents, ultimately leading to higher yields and purity.[4]
Q5: Can I use a drying tube instead of a full inert atmosphere setup? A5: A drying tube filled with a desiccant like calcium chloride can protect the reaction from atmospheric moisture to some extent.[15] However, for highly moisture-sensitive reactions, it is not a substitute for a full inert atmosphere setup (e.g., using a Schlenk line or a glovebox) which provides a much higher level of protection by actively excluding air and moisture.[4][5][15]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 143879-80-5 | [16] |
| Molecular Formula | C₇H₂F₃N | [17] |
| Molecular Weight | 157.09 g/mol | [17] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 116-118 °C at 100 mm Hg | [16] |
| Density | 1.12 g/mL at 25 °C | [16] |
| Refractive Index (n²⁰/D) | 1.4725 | [16] |
Table 2: Recommended Drying Agents for Common Solvents in Nitrile Reactions
| Solvent | Recommended Drying Agent(s) | Incompatible Drying Agents |
| Acetonitrile | Phosphorus Pentoxide (P₄O₁₀), Calcium Hydride (CaH₂)[18][19], Molecular Sieves (3Å)[14] | |
| Tetrahydrofuran (THF) | Sodium/Benzophenone, Lithium Aluminum Hydride (LiAlH₄)[18][19] | |
| Toluene | Sodium/Benzophenone[14], Phosphorus Pentoxide (P₄O₁₀)[18][19] | |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂)[14], Phosphorus Pentoxide (P₄O₁₀) | |
| N,N-Dimethylformamide (DMF) | Barium Oxide (BaO), Molecular Sieves (4Å) |
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Moisture-Sensitive Reaction
This protocol outlines the essential steps for establishing an inert atmosphere for a reaction involving this compound.
1. Glassware Preparation:
- Clean and dry all necessary glassware, including the reaction flask, condenser, addition funnel, and magnetic stir bar.
- Place the glassware in an oven at >120 °C for at least 4 hours, or overnight.
- Alternatively, assemble the glassware and flame-dry all parts under a stream of dry inert gas (nitrogen or argon).[7]
2. Assembling the Apparatus:
- While the glassware is still hot, assemble the reaction apparatus. Use a light coating of grease on all ground glass joints to ensure a good seal.
- Immediately connect the assembled apparatus to a source of inert gas, such as a Schlenk line or a balloon filled with nitrogen or argon.[7][8]
- Ensure a positive pressure of inert gas is maintained throughout the setup and the subsequent reaction. This can be achieved by using a bubbler or maintaining a constant, gentle flow of gas.
3. Introduction of Reagents:
- Allow the apparatus to cool to room temperature under the inert atmosphere.
- Add solid reagents through a side arm of the flask under a counter-flow of inert gas.
- Add liquid reagents, including this compound and anhydrous solvents, using dry syringes or cannulas.[7][8]
- To transfer liquids via syringe, first flush the syringe with inert gas.[8] Insert the needle into the reagent bottle through a septum, and withdraw the desired volume. Before transferring to the reaction flask, pull a small amount of inert gas into the syringe to act as a buffer.[7][8]
4. Running the Reaction:
- Once all reagents are added, maintain a positive pressure of inert gas for the duration of the reaction.
- If the reaction requires heating, use a heating mantle and an appropriate condenser. Ensure the inert gas outlet is not blocked.
- If the reaction needs to be monitored, take aliquots using a dry syringe.
Visualizations
Caption: Troubleshooting flowchart for low reaction yields.
Caption: Workflow for a moisture-sensitive reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. How Do You Make An Inert Atmosphere? Master Safe, Pure Processes With Inerting - Kintek Solution [kindle-tech.com]
- 6. innospk.com [innospk.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. researchgate.net [researchgate.net]
- 16. chemicalbook.com [chemicalbook.com]
- 17. chemimpex.com [chemimpex.com]
- 18. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 19. Drying solvents and Drying agents [delloyd.50megs.com]
Technical Support Center: Nucleophilic Aromatic Substitution on 2,3,4-Trifluorobenzonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting nucleophilic aromatic substitution (SNAr) reactions on 2,3,4-trifluorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for SNAr on this compound?
A1: The electron-withdrawing cyano (-CN) group strongly activates the aromatic ring for nucleophilic attack. Substitution is expected to occur preferentially at the positions ortho (C2) and para (C4) to the cyano group. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the nitrogen of the cyano group through resonance, leading to greater stabilization. Substitution at the meta position (C3) is generally not favored as it lacks this resonance stabilization. The precise ratio of C2 to C4 substitution can be influenced by the nature of the nucleophile and the reaction conditions.
Q2: Which fluorine is the most likely leaving group?
A2: In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the ring to form the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. Therefore, despite the strength of the C-F bond, fluoride is an excellent leaving group in this context. The fluorine at the most activated position (C2 or C4) will be the most likely to be displaced.
Q3: What are the recommended starting conditions for a typical SNAr reaction with this compound?
A3: For a starting point, we recommend the following conditions:
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents effectively solvate cations, leaving the nucleophile more reactive.
-
Base: Anhydrous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used mild bases. For less reactive nucleophiles, a stronger base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) might be necessary.
-
Temperature: Reactions are often run at elevated temperatures, typically ranging from 60 °C to 120 °C. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal temperature.
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent side reactions with atmospheric moisture and oxygen, especially when using strong bases or sensitive reagents.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Insufficiently activated nucleophile | If using a neutral nucleophile (e.g., an alcohol or amine), ensure a suitable base is present in stoichiometric or slight excess to deprotonate it and increase its nucleophilicity. |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Some SNAr reactions require higher thermal energy to overcome the activation barrier. |
| Inappropriate solvent | Switch to a more polar aprotic solvent (e.g., from MeCN to DMF or DMSO) to enhance the nucleophile's reactivity. |
| Poorly soluble reagents | Ensure all reagents are fully dissolved at the reaction temperature. If solubility is an issue, consider a different solvent or a co-solvent system. |
| Deactivation of nucleophile | Ensure anhydrous conditions, as water can protonate and deactivate the nucleophile, especially if it is a strong base. |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
| Potential Cause | Suggested Solution |
| Mixture of C2 and C4 substitution | This is often inherent to the substrate. To favor one isomer, try varying the nucleophile, solvent, or temperature. Bulky nucleophiles may favor the less sterically hindered C4 position. |
| Di-substitution | If the initial product is still activated towards SNAr, a second substitution can occur. Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents) and monitor the reaction closely to stop it upon consumption of the starting material. Lowering the reaction temperature can also improve selectivity for mono-substitution. |
Problem 3: Formation of Side Products
| Potential Cause | Suggested Solution |
| Hydrolysis of the nitrile group | The cyano group can be hydrolyzed to a primary amide (-CONH₂) or a carboxylic acid (-COOH) under basic or acidic conditions, especially at high temperatures in the presence of water. Use anhydrous solvents and reagents, and work up the reaction under neutral conditions if possible. |
| Reaction with the solvent | Some solvents, like DMF, can decompose at high temperatures or in the presence of strong bases, leading to side reactions. If this is suspected, switch to a more stable solvent like DMSO or N-Methyl-2-pyrrolidone (NMP). |
| Decomposition of starting material or product | Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction progress and stop it as soon as the starting material is consumed. |
Experimental Protocols
General Procedure for SNAr with an Amine Nucleophile
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To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the amine nucleophile (1.1-1.5 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Add a polar aprotic solvent (e.g., DMF or DMSO) to achieve a suitable concentration (e.g., 0.1-0.5 M).
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in SNAr reactions.
Regioselectivity of Nucleophilic Attack
Caption: Regioselectivity of nucleophilic attack on this compound.
Technical Support Center: Catalyst Selection and Optimization for 2,3,4-Trifluorobenzonitrile Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection and optimization of coupling reactions involving 2,3,4-Trifluorobenzonitrile.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, the electron-deficient nature of this compound can present challenges.
Frequently Asked Questions (FAQs)
Q1: What are the best initial catalyst systems to screen for the Suzuki coupling of this compound?
A1: For electron-deficient aryl halides like this compound, palladium catalysts with electron-rich, bulky phosphine ligands are a good starting point. Catalyst systems such as those generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos, XPhos, or RuPhos are often effective.[1] Using pre-formed palladium catalysts can also be beneficial.
Q2: How do the fluorine and cyano groups on this compound influence the Suzuki coupling reaction?
A2: The three electron-withdrawing fluorine atoms and the cyano group make the aryl halide more reactive towards the oxidative addition step in the catalytic cycle.[1] However, the cyano group can be sensitive to certain reaction conditions, particularly strong bases, which may lead to side reactions like hydrolysis. Careful selection of a non-nucleophilic base is crucial.
Q3: What are common causes of low yield or failed Suzuki coupling reactions with this substrate?
A3: Low yields can result from several factors:
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Catalyst Deactivation: Impurities in the reagents or solvents can poison the palladium catalyst.
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Poor Substrate Solubility: this compound or the boronic acid partner may not be fully soluble in the chosen solvent, leading to a slow reaction rate.
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Homocoupling of Boronic Acid: This side reaction can be prevalent at higher temperatures or in the presence of oxygen.
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Protodeboronation: The boronic acid can be converted back to the corresponding arene, especially in the presence of water and a strong base.[1]
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Inefficient Transmetalation: The transfer of the organic group from boron to palladium can be a slow step. The choice of base is critical to facilitate this process.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst and ensure proper degassing of the reaction mixture to remove oxygen. Consider using a more air-stable pre-catalyst.[1] |
| Poor solubility of starting materials | Try a different solvent or a solvent mixture (e.g., dioxane/water, THF/water). Gentle heating can also improve solubility.[1] | |
| Inappropriate base | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base are important factors.[1] | |
| Formation of Homocoupling Product | Reaction temperature is too high | Lower the reaction temperature and monitor the reaction over a longer period. |
| Presence of oxygen | Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen).[1] | |
| Protodeboronation of Boronic Acid | Excess water or strong base | Use anhydrous solvents and a milder base if possible. Use a slight excess of the boronic acid (1.1-1.2 equivalents).[1] |
General Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Reaction Setup:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and ligand (if applicable) to the tube.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.[1]
Reaction and Workup:
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.
Frequently Asked Questions (FAQs)
Q1: Which catalyst systems are recommended for the Buchwald-Hartwig amination of this compound?
A1: Palladium catalysts with bulky, electron-rich phosphine ligands are generally preferred.[2] Commonly used systems involve a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with ligands such as XPhos, SPhos, or BINAP.[2][3] The choice of ligand can be critical and may require screening to find the optimal conditions for a specific amine coupling partner.
Q2: What is the typical reactivity order of aryl halides in Buchwald-Hartwig amination?
A2: The general reactivity order for aryl halides is I > Br > Cl.[3] However, the specific conditions, including the choice of ligand and base, can influence this trend.
Q3: Which bases are commonly used in Buchwald-Hartwig aminations?
A3: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. For substrates sensitive to strong bases, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often in combination with a more active catalyst system.[2]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst or ligand | Use fresh, high-quality catalyst and ligand. Ensure anaerobic conditions are maintained throughout the reaction setup. |
| Insufficiently strong base | Switch to a stronger base like NaOtBu or LiHMDS. Ensure the base is of high purity and handled under inert conditions. | |
| Poor substrate solubility | Try a different solvent such as toluene, dioxane, or THF. A co-solvent may also improve solubility. | |
| Side Product Formation | Hydrodehalogenation of the starting material | This can occur if the catalytic cycle is interrupted. Re-evaluate the ligand, base, and temperature. |
| Reaction with the cyano group | If using a very strong base, consider switching to a milder base like Cs₂CO₃ and a more active catalyst. |
General Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Primary Amine
Reaction Setup:
-
In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), the phosphine ligand (0.02-0.1 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol) and the primary amine (1.2 mmol).
-
Add the degassed solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
Reaction and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 3: Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.
Frequently Asked Questions (FAQs)
Q1: What is a standard catalyst system for the Sonogashira coupling of this compound?
A1: A typical Sonogashira catalyst system consists of a palladium source, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, and a copper(I) co-catalyst, most commonly CuI.[4] An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is also required.[4]
Q2: Are there copper-free Sonogashira coupling conditions that can be used?
A2: Yes, copper-free Sonogashira couplings have been developed to avoid the formation of alkyne homocoupling byproducts. These methods often employ more active palladium catalysts and may require different bases or additives.
Q3: What are common side reactions in Sonogashira couplings?
A3: The most common side reaction is the Glaser coupling, which is the homocoupling of the terminal alkyne to form a diyne. This is often promoted by the presence of oxygen and can be minimized by maintaining strictly anaerobic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive palladium or copper catalyst | Use fresh catalysts. Ensure the copper(I) iodide is of high quality and has not been oxidized. |
| Insufficiently strong or volatile base | Use a less volatile amine base like diisopropylamine. Ensure a sufficient excess of the base is used. | |
| Poor solubility | Try a different solvent such as DMF or NMP, especially if higher temperatures are required. | |
| Formation of Glaser Homocoupling Product | Presence of oxygen | Thoroughly degas all solvents and reagents and maintain a positive pressure of inert gas throughout the reaction. |
| High concentration of copper catalyst | Reduce the amount of CuI co-catalyst or consider a copper-free protocol. |
General Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
Reaction Setup:
-
To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add the degassed solvent (e.g., THF or DMF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred reaction mixture.
Reaction and Workup:
-
Stir the reaction at room temperature or heat as required (monitor by TLC or LC-MS).
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl to remove the copper salts.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 4: Data Presentation
Due to the limited availability of specific quantitative data for the coupling reactions of this compound in the public domain, a comparative data table cannot be provided at this time. Researchers are encouraged to perform their own catalyst and condition screening to determine the optimal parameters for their specific coupling partners. The general protocols and troubleshooting guides provided above serve as a starting point for this optimization process.
Section 5: Visualizations
General Troubleshooting Workflow for Catalyst Optimization
References
preventing decomposition of 2,3,4-Trifluorobenzonitrile during synthesis
Welcome to the technical support center for the synthesis of 2,3,4-Trifluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing decomposition and troubleshooting common issues encountered during the synthesis and purification of this important fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during synthesis?
A1: The two main decomposition pathways to be aware of are hydrolysis of the nitrile group and unwanted nucleophilic aromatic substitution (SNAr) of the fluorine atoms.
-
Hydrolysis: In the presence of strong acids or bases and water, the nitrile group (-CN) can hydrolyze to first form 2,3,4-trifluorobenzamide and subsequently 2,3,4-trifluorobenzoic acid. This is particularly relevant during work-up and purification steps.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the aromatic ring are susceptible to substitution by nucleophiles, especially when activated by the electron-withdrawing nitrile group. The reactivity of the fluorine atoms can lead to the formation of undesired byproducts if nucleophilic species are present under favorable reaction conditions.
Q2: How can I minimize the hydrolysis of the nitrile group?
A2: To minimize hydrolysis, it is crucial to work under anhydrous conditions as much as possible, particularly when strong acids or bases are present. During aqueous work-ups, it is advisable to work at lower temperatures and minimize the exposure time of the product to acidic or basic conditions.
Q3: What are common side reactions in a Sandmeyer synthesis of this compound?
A3: The Sandmeyer reaction, a common method for synthesizing aryl nitriles from aryl amines, can have several side reactions.[2][3] For the synthesis of this compound from 2,3,4-trifluoroaniline, potential side reactions include the formation of phenols (from reaction with water), biaryl compounds, and other impurities if the diazotization and copper-catalyzed cyanation are not carefully controlled.[4] Maintaining low temperatures (0-5 °C) during diazotization is critical to prevent the premature decomposition of the diazonium salt.[4]
Q4: Is this compound stable during purification by silica gel chromatography?
A4: Fluorinated compounds, including benzonitriles, can sometimes be sensitive to the acidic nature of standard silica gel, which can lead to decomposition or poor recovery. It is recommended to first assess the stability of your compound on a small scale using a 2D TLC plate. If instability is observed, consider using deactivated silica gel (e.g., by treatment with a base like triethylamine) or an alternative purification method such as distillation.
Q5: What is the recommended storage condition for this compound?
A5: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place to prevent hydrolysis from atmospheric moisture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete diazotization of 2,3,4-trifluoroaniline.[4]- Premature decomposition of the diazonium salt due to elevated temperatures.[4]- Inefficient copper-catalyzed cyanation. | - Ensure complete dissolution of the aniline in the acidic medium before adding the nitrosating agent.- Maintain the reaction temperature between 0-5 °C during diazotization.[4]- Use a fresh, active copper(I) cyanide catalyst. |
| Presence of 2,3,4-Trifluorobenzamide or 2,3,4-Trifluorobenzoic Acid in the Product | - Hydrolysis of the nitrile group during reaction work-up or purification.[1] | - Minimize contact with strong acids or bases during work-up.- Use anhydrous solvents for extraction and purification where possible.- If purification is done by chromatography, ensure the solvent is neutral and dry. |
| Formation of Colored Impurities or Tar | - Decomposition of the diazonium salt.[4]- Radical side reactions. | - Maintain strict temperature control during diazotization.- Ensure the copper(I) cyanide solution is added smoothly to the diazonium salt solution.- Degas solvents to remove dissolved oxygen which can promote radical reactions. |
| Poor Separation of Product from Starting Material or Byproducts during Column Chromatography | - Inappropriate solvent system.- Decomposition of the product on the silica gel. | - Optimize the eluent system using TLC to achieve good separation (Rf of product ~0.3).- Test for product stability on silica gel using 2D TLC. If decomposition occurs, consider using deactivated silica or an alternative purification method like vacuum distillation. |
Experimental Protocols
Representative Synthesis of this compound via Sandmeyer Reaction
This protocol describes a representative method for the synthesis of this compound from 2,3,4-trifluoroaniline.
Materials:
-
2,3,4-Trifluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Beakers
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
Step 1: Diazotization of 2,3,4-Trifluoroaniline
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2,3,4-trifluoroaniline and a solution of concentrated hydrochloric acid in water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via a dropping funnel, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the aryl diazonium salt.
Step 2: Sandmeyer Cyanation
-
In a separate beaker, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
References
Technical Support Center: Monitoring 2,3,4-Trifluorobenzonitrile Reaction Progress
This technical support center provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting guides, and frequently asked questions (FAQs) for monitoring the reaction progress of 2,3,4-Trifluorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the reaction progress of this compound?
A1: The most common and effective techniques for monitoring reactions involving this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, and in-situ Fourier Transform Infrared (FTIR) spectroscopy. The choice of technique depends on the reaction conditions, the chemical properties of the reactants and products, and the information required (e.g., quantitative conversion, byproduct identification).
Q2: Why is ¹⁹F NMR particularly useful for this analysis?
A2: ¹⁹F NMR is highly effective for analyzing fluorinated compounds like this compound for several reasons. Fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection.[1][2][3] The chemical shifts of ¹⁹F are very sensitive to the electronic environment, providing a wide spectral dispersion that often allows for clear differentiation between the starting material, intermediates, and products, even in complex reaction mixtures.[1][3]
Q3: Can I use UV detection for HPLC analysis of this compound?
A3: Yes, this compound contains a benzene ring and a nitrile group, which are chromophores that absorb UV light. A Diode Array Detector (DAD) or a variable wavelength UV detector can be used. It is advisable to determine the optimal detection wavelength by running a UV scan of the starting material. Wavelengths in the range of 220-280 nm are typically suitable for benzonitrile derivatives.
Q4: Is derivatization necessary for the GC analysis of this compound?
A4: No, derivatization is generally not necessary. This compound is a volatile compound and can be analyzed directly by GC. However, if you are analyzing for specific non-volatile byproducts, derivatization might be required for those compounds.
Q5: How can I quantify the concentration of this compound and its products in my reaction mixture?
A5: Quantitative analysis can be performed using HPLC, GC, or ¹⁹F NMR. For HPLC and GC, this typically involves creating a calibration curve with standards of known concentration and using an internal standard to correct for injection volume variations. For ¹⁹F NMR, quantification can be achieved by integrating the signals of the fluorine atoms of the analyte and an internal standard with a known concentration.[2]
Analytical Method Protocols
Below are suggested starting protocols for each analytical technique. These should be considered as starting points and may require optimization for your specific reaction mixture and instrumentation.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for monitoring the disappearance of the starting material and the appearance of products.
Experimental Protocol:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase to a concentration within the linear range of the detector. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For separating fluorinated compounds, a column with a pentafluorophenyl (PFP) stationary phase can offer different selectivity.[4]
-
Mobile Phase: A gradient elution is often necessary for complex reaction mixtures. A typical starting gradient could be:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm or Diode Array Detector (DAD) scanning from 200-400 nm.
-
Quantitative Data Summary (HPLC):
| Parameter | Suggested Starting Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) or PFP |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 254 nm |
Gas Chromatography (GC)
GC is well-suited for analyzing the volatile components of the reaction mixture.
Experimental Protocol:
-
Sample Preparation: Dilute a sample of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point.
-
Injector Temperature: 250 °C
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Injection Mode: Split injection is recommended to avoid column overload.
-
Oven Temperature Program: Start at a low enough temperature to resolve any volatile byproducts and ramp up to a temperature that will elute the higher-boiling components.
-
Quantitative Data Summary (GC):
| Parameter | Suggested Starting Condition |
| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temp. | 250 °C |
| Detector | FID or MS |
| Carrier Gas | Helium |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Injection | 1 µL, Split ratio 50:1 |
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR provides detailed structural information and is excellent for quantitative analysis of fluorinated species.
Experimental Protocol:
-
Sample Preparation: Take an aliquot of the reaction mixture and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of a fluorine-containing internal standard (e.g., trifluorotoluene).
-
NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum. Proton decoupling is often used to simplify the spectra.
-
Ensure a sufficient relaxation delay (D1) for accurate quantification (typically 5 times the longest T₁ of the signals of interest).[2]
-
Quantitative Data Summary (¹⁹F NMR):
| Compound Type | Expected ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) |
| Aromatic Fluorine (Ar-F) | -90 to -170 |
| This compound | Specific shifts need to be determined experimentally, but will fall within the Ar-F range. |
| Potential Byproducts | Shifts will vary depending on the substitution pattern. |
Note: The specific chemical shifts for this compound and its reaction products should be determined from a pure standard and the reaction mixture, respectively.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR allows for real-time monitoring of the reaction without the need for sampling.
Experimental Protocol:
-
Setup: Use an attenuated total reflectance (ATR) probe immersed in the reaction vessel.
-
Data Collection: Collect spectra at regular intervals throughout the reaction.
-
Analysis: Monitor the disappearance of reactant peaks and the appearance of product peaks. The nitrile (C≡N) stretch is a particularly useful band to monitor.
Quantitative Data Summary (FTIR):
| Functional Group | Characteristic Wavenumber (cm⁻¹) |
| Nitrile (C≡N) stretch | ~2230 - 2210 (aromatic nitriles)[5] |
| C-F stretch | ~1350 - 1000 |
Note: The exact position of the nitrile peak can be influenced by the substitution on the aromatic ring.[6]
Troubleshooting Guides
HPLC Troubleshooting
// Nodes start [label="HPLC Problem Observed", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; peak_shape [label="Poor Peak Shape\n(Tailing, Fronting, Splitting)", fillcolor="#FBBC05", fontcolor="#202124"]; retention_time [label="Retention Time Drift", fillcolor="#FBBC05", fontcolor="#202124"]; pressure [label="Pressure Fluctuation\nor High Backpressure", fillcolor="#FBBC05", fontcolor="#202124"]; no_peaks [label="No Peaks or\nVery Small Peaks", fillcolor="#FBBC05", fontcolor="#202124"];
// Peak Shape Solutions check_column [label="Check Column\n(Contamination, Age)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_mobile_phase [label="Check Mobile Phase\n(pH, Composition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_sample_solvent [label="Check Sample Solvent\n(Mismatch with Mobile Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Retention Time Solutions equilibrate_column [label="Equilibrate Column\nSufficiently", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_flow_rate [label="Check Flow Rate\n(Pump Issue)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; thermostat_column [label="Thermostat Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_fresh_mp [label="Prepare Fresh\nMobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Pressure Solutions check_for_leaks [label="Check for Leaks", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_for_blockages [label="Check for Blockages\n(Frits, Tubing, Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; degas_mobile_phase [label="Degas Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// No Peaks Solutions check_detector [label="Check Detector\n(Lamp, Wavelength)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_injector [label="Check Injector\n(Sample Loop, Syringe)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_sample_prep [label="Check Sample Prep\n(Concentration, Stability)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> peak_shape; start -> retention_time; start -> pressure; start -> no_peaks;
peak_shape -> check_column [label="Possible Cause"]; peak_shape -> check_mobile_phase [label="Possible Cause"]; peak_shape -> check_sample_solvent [label="Possible Cause"];
retention_time -> equilibrate_column [label="Possible Cause"]; retention_time -> check_flow_rate [label="Possible Cause"]; retention_time -> thermostat_column [label="Possible Cause"]; retention_time -> prepare_fresh_mp [label="Possible Cause"];
pressure -> check_for_leaks [label="Possible Cause"]; pressure -> check_for_blockages [label="Possible Cause"]; pressure -> degas_mobile_phase [label="Possible Cause"];
no_peaks -> check_detector [label="Possible Cause"]; no_peaks -> check_injector [label="Possible Cause"]; no_peaks -> check_sample_prep [label="Possible Cause"]; } Caption: HPLC Troubleshooting Flowchart
GC Troubleshooting
// Nodes start [label="GC Problem Observed", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; peak_shape_gc [label="Poor Peak Shape\n(Tailing, Fronting)", fillcolor="#FBBC05", fontcolor="#202124"]; ghost_peaks [label="Ghost Peaks", fillcolor="#FBBC05", fontcolor="#202124"]; retention_shift_gc [label="Retention Time Shifts", fillcolor="#FBBC05", fontcolor="#202124"]; baseline_issues [label="Baseline Noise or Drift", fillcolor="#FBBC05", fontcolor="#202124"];
// Peak Shape Solutions check_inlet_liner [label="Check Inlet Liner\n(Contamination, Activity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_column_install [label="Check Column Installation\n(Leaks, Dead Volume)", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_temp [label="Check Temperatures\n(Injector, Oven)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Ghost Peaks Solutions check_septum_bleed [label="Check Septum Bleed", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_carryover [label="Check for Carryover\n(Run Blanks)", fillcolor="#34A853", fontcolor="#FFFFFF"]; clean_injector [label="Clean Injector Port", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Retention Shift Solutions check_gas_flow [label="Check Carrier Gas\nFlow Rate", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_oven_temp [label="Check Oven Temperature\nProgram", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_leaks_gc [label="Check for System Leaks", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Baseline Issues Solutions check_gas_purity [label="Check Gas Purity\n(Use Traps)", fillcolor="#34A853", fontcolor="#FFFFFF"]; condition_column [label="Condition Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_detector_gc [label="Check Detector\n(Contamination, Gas Flows)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> peak_shape_gc; start -> ghost_peaks; start -> retention_shift_gc; start -> baseline_issues;
peak_shape_gc -> check_inlet_liner [label="Possible Cause"]; peak_shape_gc -> check_column_install [label="Possible Cause"]; peak_shape_gc -> check_temp [label="Possible Cause"];
ghost_peaks -> check_septum_bleed [label="Possible Cause"]; ghost_peaks -> check_carryover [label="Possible Cause"]; ghost_peaks -> clean_injector [label="Possible Cause"];
retention_shift_gc -> check_gas_flow [label="Possible Cause"]; retention_shift_gc -> check_oven_temp [label="Possible Cause"]; retention_shift_gc -> check_leaks_gc [label="Possible Cause"];
baseline_issues -> check_gas_purity [label="Possible Cause"]; baseline_issues -> condition_column [label="Possible Cause"]; baseline_issues -> check_detector_gc [label="Possible Cause"]; } Caption: GC Troubleshooting Flowchart
Experimental Workflow
// Nodes start [label="Start Reaction", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sampling [label="Take Aliquot at\nTime Points (t=0, t=x...)", fillcolor="#FBBC05", fontcolor="#202124"]; sample_prep [label="Sample Preparation\n(Dilution, Filtration)", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Analytical Method", shape=Mdiamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hplc [label="HPLC Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; gc [label="GC Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; nmr [label="¹⁹F NMR Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_processing [label="Data Processing\n(Integration, Calibration)", fillcolor="#FBBC05", fontcolor="#202124"]; results [label="Determine % Conversion\n& Byproduct Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End of Reaction Monitoring", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; insitu [label="In-situ FTIR Monitoring\n(Continuous Data)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> sampling -> sample_prep -> analysis; analysis -> hplc [label="Liquid Phase"]; analysis -> gc [label="Volatile Components"]; analysis -> nmr [label="Fluorinated Species"]; hplc -> data_processing; gc -> data_processing; nmr -> data_processing; data_processing -> results -> end; start -> insitu -> results; } Caption: General Workflow for Reaction Monitoring
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3,4-Trifluorobenzonitrile and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2,3,4-trifluorobenzonitrile with its various isomers. The information presented herein is based on established principles of organic chemistry and available experimental data, aimed at assisting researchers in making informed decisions for synthetic applications, particularly in the realm of drug discovery and development.
Introduction to Trifluorobenzonitriles
Trifluorobenzonitriles are a class of versatile synthetic intermediates characterized by a benzene ring substituted with three fluorine atoms and a nitrile group. The unique electronic properties imparted by the fluorine atoms and the cyano group render the aromatic ring susceptible to a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The specific substitution pattern of the fluorine atoms on the aromatic ring profoundly influences the molecule's reactivity, regioselectivity, and physical properties. Understanding these differences is crucial for the strategic design of synthetic routes toward complex target molecules.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient aromatic rings. The rate of SNAr reactions is highly dependent on the ability of the aromatic ring to stabilize the negative charge in the Meisenheimer intermediate. The strong electron-withdrawing nature of both the fluorine atoms and the nitrile group activates the trifluorobenzonitrile core towards nucleophilic attack.
The reactivity of a specific fluorine atom as a leaving group is dictated by its position relative to the electron-withdrawing nitrile group and the other fluorine atoms. Generally, fluorine atoms positioned ortho or para to a strong electron-withdrawing group are more readily displaced.
Table 1: Predicted Relative Reactivity of Trifluorobenzonitrile Isomers in SNAr Reactions
| Isomer | Most Labile Fluorine(s) | Predicted Relative Reactivity | Rationale |
| This compound | F at C4 | High | The C4 fluorine is para to the electron-withdrawing nitrile group and is further activated by the ortho fluorine at C3. |
| 2,4,6-Trifluorobenzonitrile | F at C4 and C6 | Very High | The C4 and C6 fluorines are para and ortho to the nitrile group, respectively, leading to strong activation. |
| 3,4,5-Trifluorobenzonitrile | F at C4 | Moderate | The C4 fluorine is flanked by two meta fluorine atoms and is not directly ortho or para to the nitrile group, leading to lower activation. |
| 2,4,5-Trifluorobenzonitrile | F at C4 | High | The C4 fluorine is para to the nitrile group and activated by the ortho fluorine at C5. |
| 2,3,6-Trifluorobenzonitrile | F at C6 | High | The C6 fluorine is ortho to the nitrile group and activated by the ortho fluorine at C2. |
| 2,3,5-Trifluorobenzonitrile | F at C2 and C5 | Moderate | The C2 and C5 fluorines are ortho and meta to the nitrile group, respectively, with activation influenced by the other fluorine atoms. |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general guideline for the SNAr reaction of trifluorobenzonitriles with a generic nucleophile (Nu-H). The specific conditions may require optimization based on the substrate and nucleophile.
-
Reaction Setup: To a solution of the trifluorobenzonitrile isomer (1.0 equiv) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added the nucleophile (1.1-1.5 equiv) and a base (e.g., K2CO3, Cs2CO3, or Et3N, 2.0 equiv).
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Figure 1. General experimental workflow for the SNAr reaction of trifluorobenzonitrile isomers.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. In the context of trifluorobenzonitriles, this reaction typically involves the coupling of a trifluorobenzonitrile bearing a halide (or triflate) leaving group with a boronic acid or its ester. The reactivity in Suzuki coupling is influenced by the nature of the leaving group and the electronic environment of the C-X bond.
For trifluorobenzonitriles themselves, direct C-F bond activation in Suzuki couplings is challenging and often requires specialized catalytic systems. More commonly, a bromo or iodo substituent is introduced onto the trifluorobenzonitrile ring to serve as the leaving group for the cross-coupling reaction. The relative position of this leaving group to the fluorine and nitrile substituents will influence the ease of oxidative addition to the palladium catalyst.
Table 2: Predicted Relative Reactivity of Bromo-trifluorobenzonitrile Isomers in Suzuki-Miyaura Coupling
| Isomer | Position of Bromine | Predicted Relative Reactivity | Rationale |
| 4-Bromo-2,3,5-trifluorobenzonitrile | C4 | High | The C-Br bond is activated by the electron-withdrawing nitrile and fluorine atoms. |
| 2-Bromo-3,4,6-trifluorobenzonitrile | C2 | High | The C-Br bond is ortho to the nitrile group, facilitating oxidative addition. |
| 5-Bromo-2,3,4-trifluorobenzonitrile | C5 | Moderate | The C-Br bond is meta to the nitrile group, leading to potentially slower oxidative addition compared to ortho or para isomers. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-trifluorobenzonitrile isomer with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent is often necessary for optimal results.
-
Reaction Setup: A reaction vessel is charged with the bromo-trifluorobenzonitrile isomer (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 1-5 mol%), a base (e.g., K2CO3, Cs2CO3, K3PO4, 2.0-3.0 equiv), and a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).
-
Inert Atmosphere: The reaction mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction Conditions: The mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Figure 2. Simplified signaling pathway of the Suzuki-Miyaura catalytic cycle.
Logical Relationship of Reactivity
The reactivity of trifluorobenzonitrile isomers is a direct consequence of the interplay between the electronic effects of the fluorine and nitrile substituents. The following diagram illustrates the key factors influencing their reactivity in SNAr reactions.
Figure 3. Logical relationship of factors influencing SNAr reactivity.
Conclusion
The reactivity of this compound and its isomers is a nuanced subject, heavily influenced by the specific arrangement of the fluorine and nitrile substituents on the benzene ring. For nucleophilic aromatic substitution, isomers with fluorine atoms positioned ortho or para to the strongly electron-withdrawing nitrile group, such as 2,4,6-trifluorobenzonitrile, are expected to exhibit the highest reactivity. In Suzuki-Miyaura cross-coupling reactions, the position of the leaving group relative to the activating groups is the primary determinant of reactivity. This guide provides a foundational understanding to aid researchers in selecting the appropriate isomer and reaction conditions for their synthetic endeavors. It is important to note that the predictions made herein are based on established chemical principles, and empirical validation through experimentation is always recommended for specific applications.
A Comparative Guide to the Synthesis and Reactivity of 2,3,4-Trifluorobenzonitrile and 2,4,6-Trifluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries, owing to the unique physicochemical properties imparted by fluorine atoms. Among the vast array of fluorinated building blocks, trifluorobenzonitriles are versatile intermediates for the synthesis of complex molecular architectures. This guide provides a comparative analysis of two constitutional isomers, 2,3,4-trifluorobenzonitrile and 2,4,6-trifluorobenzonitrile, focusing on their synthesis, reactivity in key chemical transformations, and applications in drug discovery and materials science. While direct comparative experimental studies are limited, this document synthesizes available data and theoretical principles to offer a comprehensive overview for researchers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 2,4,6-trifluorobenzonitrile is presented in Table 1. These properties influence their handling, reaction conditions, and purification methods.
| Property | This compound | 2,4,6-Trifluorobenzonitrile |
| CAS Number | 143879-80-5 | 96606-37-0[1] |
| Molecular Formula | C₇H₂F₃N | C₇H₂F₃N[1] |
| Molecular Weight | 157.09 g/mol | 157.09 g/mol [1] |
| Appearance | Colorless to almost colorless clear liquid | White to off-white crystalline powder[1] |
| Melting Point | Not available | 59-63 °C |
| Boiling Point | 116-118 °C / 100 mmHg | 166.5 ± 35.0 °C at 760 mmHg[1] |
| Density | 1.12 g/mL at 25 °C | 1.4 ± 0.1 g/cm³[1] |
Synthesis of Trifluorobenzonitrile Isomers
Both isomers can be synthesized through various fluorination strategies, with halogen exchange (Halex) reactions being a common industrial method.
A general workflow for the synthesis of trifluorobenzonitriles often starts from a corresponding polychlorinated benzonitrile. The chlorine atoms are then substituted by fluorine using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent.
For instance, 2,3,4-trifluoronitrobenzene, a precursor to this compound, can be prepared from 2,6-dichlorofluorobenzene through nitration followed by fluorination.
Reactivity and Comparative Analysis
The reactivity of these isomers is dictated by the electronic effects of the three fluorine atoms and the nitrile group on the aromatic ring. Both the nitrile group and the fluorine atoms are electron-withdrawing, making the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for the functionalization of polyfluoroaromatic compounds. The regioselectivity of the substitution is influenced by the ability of the electron-withdrawing groups to stabilize the intermediate Meisenheimer complex.
2,4,6-Trifluorobenzonitrile: In this symmetrical isomer, the fluorine atoms are at the ortho- and para-positions relative to the nitrile group. These positions are highly activated towards nucleophilic attack. The strong electron-withdrawing nature of the nitrile group and the fluorine atoms makes this isomer particularly reactive in SNAr reactions. Substitution can occur at the 2, 4, or 6 positions.
This compound: The fluorine atoms in this isomer are in a less symmetrical arrangement. The C4 position is para to the C1-nitrile group, and the C2 position is ortho. Both are activated towards nucleophilic attack. The C3 fluorine is meta to the nitrile and is less activated. The regioselectivity of substitution will depend on the nature of the nucleophile and the reaction conditions. Generally, substitution is favored at the para position (C4) due to strong resonance stabilization of the intermediate.
Comparative Reactivity: While direct quantitative comparisons are scarce, it is generally expected that 2,4,6-trifluorobenzonitrile would be more reactive towards SNAr than this compound due to the activation of all three fluorine-bearing carbons by the symmetrically placed electron-withdrawing groups.
Experimental Example: SNAr of Pentafluorobenzonitrile
A study on the SNAr reaction of pentafluorobenzonitrile with phenothiazine provides insight into the regioselectivity of such reactions. The substitution occurred selectively at the para-position to the nitrile group, which is consistent with the electronic activation of this position.[2]
Experimental Protocol: General Procedure for SNAr with an Amine
-
To a solution of the trifluorobenzonitrile (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or MeCN) is added the amine nucleophile (1.0-1.2 eq) and a base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 eq).
-
The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds. While aryl fluorides are generally less reactive than other aryl halides in these couplings, the presence of multiple electron-withdrawing fluorine atoms can facilitate the oxidative addition step.
Reactivity Considerations: The success of Suzuki-Miyaura coupling with trifluorobenzonitriles depends on the specific fluorine atom that is targeted for substitution and the catalyst system employed. The C-F bond is strong, and its activation is a critical step. The electronic nature of the arylboronic acid also plays a significant role.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, the trifluorobenzonitrile (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq) are combined.
-
A degassed solvent system (e.g., dioxane/water, toluene, or DMF) is added.
-
The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (typically 80-120 °C) and monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Spectroscopic Characterization (¹⁹F NMR)
¹⁹F NMR spectroscopy is an invaluable tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[4][5] The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment, providing crucial information about the substitution pattern.
| Compound | Fluorine Position | Expected ¹⁹F NMR Chemical Shift Range (ppm vs. CFCl₃) |
| This compound | F-2 | -130 to -150 |
| F-3 | -150 to -170 | |
| F-4 | -110 to -130 | |
| 2,4,6-Trifluorobenzonitrile | F-2, F-6 | -100 to -120 |
| F-4 | -90 to -110 |
Note: These are estimated ranges and can vary based on solvent and other factors. Specific experimental data for this compound is not widely reported in publicly available databases.
Applications in Synthesis
Both isomers serve as key building blocks in the synthesis of high-value molecules, particularly in the life sciences.
-
This compound has been utilized as an intermediate in the synthesis of pharmaceuticals, including those targeting neurological disorders. Its incorporation can enhance the biological activity and pharmacokinetic properties of the final drug molecule.
-
2,4,6-Trifluorobenzonitrile is widely used in the preparation of pharmaceuticals and agrochemicals, such as fungicides and herbicides.[6] Its symmetrical structure and high reactivity make it a versatile precursor for a variety of complex targets.
Conclusion
This compound and 2,4,6-trifluorobenzonitrile are valuable and versatile building blocks in organic synthesis. Their reactivity is dominated by the electron-deficient nature of the trifluorophenyl ring, making them excellent substrates for nucleophilic aromatic substitution. The symmetrical 2,4,6-isomer is generally expected to be more reactive due to the uniform activation of its substitution sites. The choice between these isomers in a synthetic campaign will depend on the desired substitution pattern and the target molecule's architecture. Further direct comparative studies under standardized conditions would be beneficial to provide a more quantitative understanding of their relative reactivities.
References
- 1. innospk.com [innospk.com]
- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. kaibangchem.com [kaibangchem.com]
A Comparative Guide to the Analytical Validation of 2,3,4-Trifluorobenzonitrile Purity by HPLC
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. 2,3,4-Trifluorobenzonitrile is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its purity can significantly impact the yield, impurity profile, and overall quality of the final product. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the purity assessment of such compounds.[3][4]
This guide provides a comparative overview of potential HPLC methods for the analytical validation of this compound purity. While commercially available this compound often has a purity of 98% or higher as determined by Gas Chromatography (GC), HPLC offers a powerful alternative for quantification and impurity profiling.[1][5][6]
Comparison of HPLC Column Performance
The choice of HPLC column is critical for achieving optimal separation of the main compound from any potential impurities. For aromatic compounds like this compound, the stationary phase chemistry can significantly influence selectivity. Here, we compare a standard C18 column with a Phenyl-Hexyl column. The Phenyl-Hexyl column provides alternative selectivity through π-π interactions with the aromatic ring of the analyte, which can lead to improved resolution for aromatic compounds.[7]
| Performance Metric | Standard C18 Column (Hypothetical Data) | Phenyl-Hexyl Column (Hypothetical Data) | Rationale for Performance Difference |
| Retention Time of this compound (min) | 7.8 | 9.5 | The Phenyl-Hexyl phase's π-π interactions with the aromatic ring of this compound can lead to stronger retention and a longer retention time.[7] |
| Resolution (Rs) between this compound and a Key Impurity | 1.9 | 2.8 | The enhanced selectivity of the Phenyl-Hexyl column can significantly improve the separation of closely related aromatic impurities.[7] |
| Peak Asymmetry (As) | 1.3 | 1.1 | The alternative interactions offered by the Phenyl-Hexyl phase can sometimes result in better peak shapes for aromatic analytes.[7] |
| Theoretical Plates (N) | 8,900 | 9,600 | Higher theoretical plates indicate greater column efficiency, leading to sharper peaks and better overall separation.[7] |
Experimental Protocols
Below are detailed experimental protocols for two potential HPLC methods for the purity determination of this compound. Method 2, utilizing a Phenyl-Hexyl column, is often preferred for its enhanced selectivity for aromatic compounds.
Sample Preparation (Applicable to both methods)
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to achieve a concentration of about 1 mg/mL.
-
Sample Solution: Prepare the test sample of this compound in the same manner as the standard solution.
-
Filtration: Before injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.[3]
Method 1: Standard C18 Reversed-Phase HPLC
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a UV-Vis detector.[3]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).[3]
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).[3]
-
Gradient Program:
-
0-5 min: 50% B
-
5-15 min: 50% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.[3]
-
Injection Volume: 10 µL.
Method 2: Phenyl-Hexyl Reversed-Phase HPLC for Enhanced Selectivity
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a UV-Vis detector.[7]
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.[7]
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Experimental Workflow for HPLC Purity Validation
Caption: Workflow for HPLC Purity Validation.
Logical Relationship for HPLC Method Selection
Caption: HPLC Column Selection Logic.
References
A Comparative Spectroscopic Analysis of Fluorinated Benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of three fluorinated benzonitrile derivatives: 2-fluorobenzonitrile, 3-fluorobenzonitrile, and 4-fluorobenzonitrile. The strategic placement of the fluorine atom on the benzonitrile scaffold significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these important building blocks in pharmaceutical and materials science research. This document presents a comprehensive analysis of their ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra, supported by experimental data and standardized protocols.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for the three isomers of fluorobenzonitrile.
¹H NMR Spectral Data
The ¹H NMR spectra of the fluorobenzonitrile isomers are distinct due to the through-space and through-bond coupling interactions between the fluorine atom and the aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-Fluorobenzonitrile | H3 | ~7.66 | m | - |
| H4 | ~7.31 | m | - | |
| H5 | ~7.64 | m | - | |
| H6 | ~7.24 | m | - | |
| 3-Fluorobenzonitrile | H2 | ~7.50 | m | - |
| H4 | ~7.36 | m | - | |
| H5 | ~7.52 | m | - | |
| H6 | ~7.35 | m | - | |
| 4-Fluorobenzonitrile | H2, H6 | ~7.68 | dd | J_HH = 9.1, J_HF = 5.1 |
| H3, H5 | ~7.19 | dd | J_HH = 9.1, J_HF = 8.2 |
¹³C NMR Spectral Data
The position of the fluorine atom significantly impacts the ¹³C NMR chemical shifts due to its strong electronegativity and through-bond C-F coupling. Chemical shifts (δ) are reported in ppm relative to TMS.
| Compound | C1 (C-CN) | C2 | C3 | C4 | C5 | C6 | CN |
| 2-Fluorobenzonitrile | ~103.9 | ~162.8 (d, ¹J_CF ≈ 250 Hz) | ~114.7 | ~133.9 | ~129.3 | ~115.6 | ~119.2 |
| 3-Fluorobenzonitrile | ~112.9 | ~116.6 | ~161.5 (d, ¹J_CF ≈ 245 Hz) | ~119.1 | ~130.1 | ~124.2 | ~118.6 |
| 4-Fluorobenzonitrile | ~108.8 | ~134.5 | ~116.8 | ~164.4 (d, ¹J_CF ≈ 252 Hz) | ~116.8 | ~134.5 | ~118.1 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The values presented are approximate and collated from various sources.
FT-IR Spectral Data
The FT-IR spectra of fluorinated benzonitriles are characterized by the nitrile (C≡N) stretching vibration and the C-F stretching vibration, in addition to the aromatic C-H and C=C stretching and bending modes.
| Compound | C≡N Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| 2-Fluorobenzonitrile | ~2230 | ~1250 | ~3070 | ~1600, 1480 |
| 3-Fluorobenzonitrile | ~2235 | ~1260 | ~3060 | ~1590, 1470 |
| 4-Fluorobenzonitrile | ~2228 | ~1235 | ~3080 | ~1605, 1505 |
UV-Vis Spectral Data
The UV-Vis absorption spectra of benzonitrile derivatives are influenced by the electronic transitions of the aromatic system. The position of the fluorine atom can cause slight shifts in the absorption maxima (λ_max).
| Compound | λ_max 1 (nm) | λ_max 2 (nm) | Solvent |
| Benzonitrile (Reference) | ~224 | ~271 | - |
| 2-Fluorobenzonitrile | ~283 | - | Dichloromethane |
| 3-Fluorobenzonitrile | ~283 | - | Dichloromethane |
| 4-Fluorobenzonitrile | ~235 | ~275 | - |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the fluorinated benzonitrile derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The addition of a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) is recommended.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the aromatic region (typically 0-10 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1 second.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon (unless C-F coupling is being observed).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set the relaxation delay (d1) to 2-5 seconds to ensure full relaxation of quaternary carbons.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the internal TMS standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: For liquid samples, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Solid Film: For solid samples, dissolve a small amount in a volatile solvent (e.g., dichloromethane), deposit the solution onto a KBr plate, and allow the solvent to evaporate, leaving a thin film of the sample.
-
KBr Pellet: Alternatively, grind a small amount of the solid sample with dry KBr powder and press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the fluorinated benzonitrile derivative in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_max.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a second matched quartz cuvette with the sample solution.
-
Place the cuvettes in the respective reference and sample holders of the spectrophotometer.
-
Scan a wavelength range appropriate for aromatic compounds (e.g., 200-400 nm).
-
-
Data Analysis: The instrument will generate a spectrum of absorbance versus wavelength. Identify the wavelength(s) of maximum absorbance (λ_max).
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a fluorinated benzonitrile derivative.
Caption: Workflow for the spectroscopic characterization of fluorinated benzonitriles.
The Promising Biological Activities of Heterocyclic Compounds Derived from 2,3,4-Trifluorobenzonitrile: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel bioactive molecules is a continuous endeavor. 2,3,4-Trifluorobenzonitrile has emerged as a versatile and valuable starting material in the synthesis of a diverse array of heterocyclic compounds exhibiting significant biological potential. This guide provides a comparative overview of the biological activities of these synthesized compounds, supported by available experimental data and detailed protocols, to aid in the exploration of new therapeutic agents.
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. These attributes make fluorinated compounds highly sought after in medicinal chemistry. This compound, with its reactive nitrile group and trifluorinated phenyl ring, serves as an excellent scaffold for the construction of various heterocyclic systems, including quinazolines, pyrimidines, and triazoles, which have demonstrated a broad spectrum of pharmacological activities.
Comparative Analysis of Biological Activities
While specific studies detailing the biological activities of compounds synthesized directly from this compound are emerging, the broader class of compounds derived from polyhalobenzonitriles, including trifluorinated isomers, provides valuable insights into their potential therapeutic applications. Research has predominantly focused on their anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity
Numerous studies have highlighted the potent anti-proliferative effects of quinazolinone derivatives against various cancer cell lines. While direct synthesis from this compound is not explicitly detailed in readily available literature, the synthesis of quinazolinones from related polyhalobenzonitriles has yielded compounds with significant cytotoxic effects. For instance, certain quinazolinone derivatives have shown inhibitory activity against key enzymes in cancer progression, such as epidermal growth factor receptor (EGFR)[1].
Table 1: Anticancer Activity of Representative Heterocyclic Compounds
| Compound Class | Specific Derivative (if available) | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolinone | (Not specified from 2,3,4-TFB) | HeLa, MDA-MB231 | 1.85 - 2.81 | [2] |
| Quinazolinone | Compound 6d | NCI-H460 (NSC Lung Cancer) | 0.789 | [1] |
Note: The data presented is for broader classes of compounds and may not be directly synthesized from this compound. Further research is needed to establish a direct link.
Antimicrobial Activity
The antimicrobial potential of heterocyclic compounds derived from fluorinated benzonitriles is another area of active investigation. These compounds have shown efficacy against a range of bacterial and fungal pathogens. For example, a novel series of polyhalobenzonitrile quinazolin-4(3H)-one derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi[3].
Table 2: Antimicrobial Activity of Representative Heterocyclic Compounds
| Compound Class | Specific Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Quinazolin-4(3H)-one | 5-(dimethylamino)-8-(2,4,5-trichloro-isophthalonitrile) quinazolin-4(3H)-one (7k) | S. aureus, B. cereus, E. coli, P. aeruginosa, C. albicans | 0.8 - 3.3 | [3] |
| Dihydropyrimidine | Various derivatives | E. coli, P. aeruginosa, S. aureus, A. niger, C. albicans | 32 - 64 | [4] |
Note: The data presented is for broader classes of compounds and may not be directly synthesized from this compound. Further research is needed to establish a direct link.
Enzyme Inhibitory Activity
The unique electronic properties conferred by the fluorine atoms make derivatives of this compound attractive candidates for enzyme inhibitors. Research has shown that various nitrile-containing compounds can act as inhibitors for enzymes implicated in a range of diseases. For instance, malononitrile derivatives have been identified as inhibitors of key enzymes in the pentose phosphate pathway, a target for diseases like cancer and malaria[5]. Furthermore, pyrimidine derivatives have been shown to inhibit glutathione reductase, an enzyme involved in cancer and malaria[6].
Table 3: Enzyme Inhibitory Activity of Representative Heterocyclic Compounds
| Compound Class | Specific Derivative | Target Enzyme | Ki (µM) | Reference |
| Malononitrile Derivatives | Various | Glucose 6-phosphate dehydrogenase (G6PD) | 4.24 - 69.63 | [5] |
| Malononitrile Derivatives | Various | 6-phosphogluconate dehydrogenase (6PGD) | 1.91 - 95.07 | [5] |
| Pyrimidine Derivatives | 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | 0.979 ± 0.23 | [6] |
Note: The data presented is for broader classes of compounds and may not be directly synthesized from this compound. Further research is needed to establish a direct link.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key biological assays.
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A control group with only the solvent is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The synthesized compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involved in biological systems is essential for a deeper understanding. Graphviz diagrams are provided to illustrate key concepts.
Caption: Workflow for anticancer drug discovery.
Caption: Workflow for antimicrobial activity testing.
Conclusion
The exploration of heterocyclic compounds synthesized from this compound and its isomers reveals a promising landscape for the discovery of new therapeutic agents. The data, although preliminary in directly linking this specific precursor to a wide range of tested compounds, strongly suggests that the resulting molecular scaffolds possess significant anticancer, antimicrobial, and enzyme inhibitory properties. Further targeted synthesis and rigorous biological evaluation of derivatives from this compound are warranted to unlock their full therapeutic potential. This guide serves as a foundational resource to stimulate and inform future research in this exciting area of medicinal chemistry.
References
- 1. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro inhibition potency of malononitrile derivatives on the activity of two pentose phosphate pathway enzymes: accompanied by molecular docking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
Validation of a New Synthetic Method for 2,3,4-Trifluorobenzonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel synthetic approach for 2,3,4-Trifluorobenzonitrile, a key intermediate in pharmaceutical and agrochemical research, against the traditional Sandmeyer reaction. The information presented is based on published experimental data to assist researchers in making informed decisions regarding their synthetic strategies.
Comparison of Synthetic Methods
The synthesis of this compound is critical for the development of various advanced materials and bioactive molecules.[1] This guide evaluates two primary methods: the classical Sandmeyer reaction, a well-established route for converting aryl amines to nitriles, and a modern alternative, the Palladium-Catalyzed Cyanation of aryl halides.
| Parameter | Traditional Method (Sandmeyer Reaction) | New Method (Palladium-Catalyzed Cyanation) |
| Starting Material | 2,3,4-Trifluoroaniline | 1-Bromo-2,3,4-trifluorobenzene |
| Key Reagents | Sodium nitrite, Copper(I) cyanide, Acid | Palladium catalyst (e.g., Pd(OAc)₂), Cyanide source (e.g., K₄[Fe(CN)₆]), Ligand (optional) |
| Reaction Conditions | Low temperatures (0-5°C) for diazotization, then elevated temperatures for cyanation. | Mild to moderate temperatures (room temperature to 120°C). |
| Yield | Typically moderate to good, but can be variable. | Generally good to excellent yields have been reported for similar aryl halides.[2][3] |
| Purity | Can require significant purification to remove byproducts. | Often provides high purity with simpler workup procedures. |
| Substrate Scope | Generally well-tolerated for a range of anilines. | Broad substrate scope, including various (hetero)aryl halides.[2] |
| Toxicity/Safety | Involves the in-situ generation of diazonium salts, which can be unstable and potentially explosive. Uses toxic copper cyanide. | Utilizes less toxic cyanide sources like K₄[Fe(CN)₆] and avoids the handling of diazonium salts.[4] |
Experimental Protocols
Traditional Method: Sandmeyer Reaction of 2,3,4-Trifluoroaniline
The Sandmeyer reaction is a foundational method for the synthesis of aryl nitriles from the corresponding anilines via a diazonium salt intermediate.[5][6]
Step 1: Diazotization of 2,3,4-Trifluoroaniline
-
2,3,4-Trifluoroaniline is dissolved in a cooled acidic solution (e.g., aqueous hydrochloric acid) at 0-5°C.
-
A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the 2,3,4-trifluorobenzenediazonium salt.
Step 2: Cyanation
-
In a separate flask, a solution of copper(I) cyanide is prepared.
-
The freshly prepared diazonium salt solution is slowly added to the copper(I) cyanide solution.
-
The reaction mixture is typically warmed to facilitate the displacement of the diazonium group with the cyanide, leading to the formation of this compound.
-
The product is then isolated through extraction and purified by distillation or chromatography.
New Method: Palladium-Catalyzed Cyanation of 1-Bromo-2,3,4-trifluorobenzene
This modern approach offers a milder and often more efficient alternative to the Sandmeyer reaction, avoiding the use of unstable diazonium salts.[3]
Reaction Setup:
-
To a reaction vessel is added 1-Bromo-2,3,4-trifluorobenzene, a palladium catalyst (e.g., 0.1 mol% Pd(OAc)₂), and a non-toxic cyanide source such as potassium ferrocyanide (K₄[Fe(CN)₆]).[4]
-
A suitable polar aprotic solvent, such as dimethylacetamide (DMAC), is added.[4]
-
The reaction mixture is heated to a specified temperature (e.g., 120°C) and stirred for a designated time (e.g., less than 5 hours).[4]
-
Upon completion, the reaction mixture is cooled, and the product, this compound, is isolated through standard workup procedures including extraction and purification.
Workflow Diagrams
Caption: Workflow for the traditional Sandmeyer synthesis of this compound.
Caption: Workflow for the new Palladium-Catalyzed Cyanation of this compound.
Conclusion
The validation of a new synthetic method requires a thorough comparison with existing protocols. The Palladium-Catalyzed Cyanation of 1-Bromo-2,3,4-trifluorobenzene presents a compelling alternative to the traditional Sandmeyer reaction for the synthesis of this compound. The advantages of the newer method include potentially higher yields, milder reaction conditions, and improved safety by avoiding the use of toxic reagents and unstable intermediates. For researchers and professionals in drug development and materials science, the adoption of such modern synthetic routes can lead to more efficient, safer, and scalable production of key chemical building blocks.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
assessing the thermal stability of polymers derived from 2,3,4-Trifluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into polymer backbones is a well-established strategy for enhancing thermal stability, chemical resistance, and other critical properties. This guide provides a comparative assessment of the thermal stability of high-performance polymers, with a particular focus on those derived from fluorinated benzonitrile monomers. While direct, comprehensive data on polymers synthesized from 2,3,4-Trifluorobenzonitrile is limited in publicly accessible literature, we can draw strong comparative insights from closely related fluorinated systems, such as those derived from 2,3,4,5,6-Pentafluorobenzonitrile, and other fluorinated aromatic polymers like polyimides and poly(aryl ether)s.
Quantitative Thermal Analysis: A Side-by-Side Comparison
The thermal behavior of polymers is paramount for their application in demanding environments. Key metrics for thermal stability include the Glass Transition Temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, and the Decomposition Temperature (Td), which indicates the onset of thermal degradation.[1] The following tables summarize key thermal properties of various fluorinated polymers compared to their non-fluorinated counterparts.
| Polymer Type | Monomer/Repeating Unit Feature | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td) (°C) | Char Yield at 800°C (%) |
| Fluorinated Poly(ether nitrile)s | Derived from 2,3,4,5,6-Pentafluorobenzonitrile | 142 - 235[2] | 509 - 562[2] | >40[2] |
| Fluorinated Polyimides | Containing Hexafluoroisopropylidene (6FDA) moieties | 221 - 402[3] | 437 - 563[3] | Not widely reported |
| Fluorinated Poly(aryl ether)s | Containing difluoromethylene or tetrafluoroethylene moieties | Lower than non-fluorinated analogues[4] | 480 - 528[5] | Not widely reported |
| Non-Fluorinated Polyimide | Standard Aromatic Polyimide | 276 - 302 | ~500 - 538[3] | Not widely reported |
| Non-Fluorinated Poly(ether nitrile) | Based on Bisphenol A and 2,6-Dichlorobenzonitrile | ~198[6] | ~240[6] | Not widely reported |
Key Insights from Comparative Data
The data clearly indicates that the incorporation of fluorine into the polymer backbone significantly enhances thermal stability. Polymers derived from pentafluorobenzonitrile exhibit impressively high decomposition temperatures, exceeding 500°C.[2] This is a substantial improvement over many non-fluorinated high-performance polymers. The high bond energy of the C-F bond is a primary contributor to this enhanced thermal resilience.
Fluorinated polyimides also demonstrate a broad range of high glass transition and decomposition temperatures.[3] The presence of bulky, fluorine-containing groups like the hexafluoroisopropylidene (6FDA) moiety not only increases thermal stability but can also improve solubility and processing characteristics.
It is noteworthy that while fluorination consistently increases decomposition temperatures, its effect on the glass transition temperature can vary. In some fluorinated poly(aryl ether)s, the Tg may be lower than their non-fluorinated counterparts, which can be attributed to increased chain flexibility.[4][5]
Experimental Protocols
Accurate and reproducible assessment of thermal stability is crucial. The following are detailed methodologies for the key experiments cited in this guide.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polymer.[3]
Methodology:
-
A small sample of the polymer (typically 1-5 mg) is placed into a tared TGA pan (e.g., platinum or alumina).[3][7]
-
The pan is loaded into the TGA instrument's microbalance.
-
The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) at a constant flow rate to prevent oxidative degradation.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800°C or 1000°C) at a controlled, linear heating rate (e.g., 10°C/min or 20°C/min).[7]
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
The decomposition temperature is typically reported as the temperature at which 5% weight loss (Td5) occurs. The char yield is the residual weight percentage at the end of the experiment.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting and crystallization.
Methodology:
-
A small, precisely weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated and/or cooled at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
-
The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
Visualizing the Assessment Workflow
The following diagram illustrates the typical workflow for assessing the thermal stability of newly synthesized polymers.
Caption: Experimental workflow for polymer synthesis and thermal analysis.
Conclusion
The incorporation of fluorine, particularly in the form of multiple fluorine substituents on aromatic rings as in trifluoro- or pentafluorobenzonitrile, is a highly effective strategy for producing polymers with exceptional thermal stability. These materials are prime candidates for applications in harsh environments where high temperatures and chemical resistance are critical. The experimental protocols outlined provide a standardized framework for researchers to assess and compare the thermal properties of novel polymer systems, facilitating the development of next-generation high-performance materials.
References
- 1. specialchem.com [specialchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyarylene Ether Nitrile/Modified Hollow Silica Composite Films for Ultralow Dielectric Properties and Enhanced Thermal Resistance | MDPI [mdpi.com]
- 7. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Quantitative Analysis of 2,3,4-Trifluorobenzonitrile in Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates and final products within a reaction mixture is paramount for process optimization, yield determination, and quality control. This guide provides an objective comparison of primary analytical methodologies for the quantitative analysis of 2,3,4-Trifluorobenzonitrile, a key fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. The comparison focuses on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, with supporting data derived from established methods for analogous compounds.
Comparison of Analytical Methodologies
The selection of an optimal analytical technique depends on various factors, including the complexity of the reaction matrix, the required sensitivity and selectivity, instrument availability, and the specific goals of the analysis (e.g., routine monitoring vs. impurity profiling).
| Parameter | HPLC-UV | GC-MS | ¹⁹F Quantitative NMR (qNMR) |
| Principle | Separation based on polarity | Separation based on volatility & polarity; Mass-based detection | Nuclear spin resonance in a magnetic field |
| Selectivity | Moderate to High | Very High (especially in SIM mode) | Very High (for fluorinated compounds) |
| Sensitivity (LOD/LOQ) | Low to Medium (ng-µg/mL) | Very High (pg-ng/mL) | Low (mg/mL range) |
| Precision (RSD) | Excellent (<2%) | Excellent (<2%) | Good to Excellent (1-3%) |
| Accuracy / Recovery | Good to Excellent (98-102%) | Good to Excellent (95-105%) | Excellent (often standard-free) |
| Analysis Time | Fast (5-20 min per sample) | Moderate (15-40 min per sample) | Very Fast (<5 min per sample) |
| Sample Preparation | Simple (Dilution, Filtration) | Moderate (Extraction, Derivatization may be needed) | Minimal (Dilution in deuterated solvent) |
| Structural Confirmation | No (requires MS detector) | Yes (Mass fragmentation pattern) | Yes (Chemical shift and coupling) |
| Quantification Basis | External/Internal Standard Curve | External/Internal Standard Curve | Internal Standard or Absolute Method |
| Key Advantages | Robust, widely available, high throughput. | Excellent for volatile impurities, high sensitivity. | Non-destructive, minimal sample prep, no reference standard needed for analyte.[1] |
| Key Limitations | Lower sensitivity, potential co-elution. | Analyte must be thermally stable and volatile. | Lower sensitivity, higher instrument cost. |
Experimental Protocols
The following protocols are representative methodologies and should serve as a starting point for method development and validation for this compound, in accordance with ICH Q2(R1) guidelines.[2][3][4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine monitoring of the main component in a reaction mixture.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (e.g., 60:40 v/v). Addition of a small amount of acid like 0.1% formic acid can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: ~254 nm, or a more specific wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately pipette a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Dilute with the mobile phase or a suitable solvent (e.g., acetonitrile) to a final volume of 10 mL in a volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Quantification: An external calibration curve is constructed by preparing a series of known concentrations of a purified this compound standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it ideal for identifying and quantifying trace impurities alongside the main component, provided the analyte is thermally stable.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition Mode:
-
Full Scan: (m/z 50-300) for qualitative identification.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor the molecular ion (m/z 157) and characteristic fragment ions of this compound.
-
-
Sample Preparation:
-
Pipette an aliquot of the reaction mixture.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[6]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the extract to a suitable concentration for GC-MS analysis.
-
-
Quantification: Use of an internal standard (e.g., a deuterated aromatic compound) is recommended. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds. Its high sensitivity for the ¹⁹F nucleus, wide chemical shift range, and low natural background make it highly specific.[7][8][9] This method can provide a rapid and accurate determination of molar concentration without requiring an authentic standard of the analyte.[1]
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample and internal standard are soluble (e.g., CDCl₃, Acetone-d₆).
-
Internal Standard (IS): A stable, non-reactive fluorinated compound with a simple ¹⁹F spectrum that does not overlap with the analyte signals (e.g., trifluorotoluene or benzotrifluoride).[8]
-
Acquisition Parameters:
-
Pulse Angle: 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. A value of 30 seconds is often a conservative starting point.[9]
-
Number of Scans: 8 to 64, depending on the concentration.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard.
-
Add the deuterated solvent to dissolve the sample completely.
-
-
Quantification: The concentration of the analyte is calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_sample) * P_IS
Where:
-
C = Concentration (wt%)
-
I = Integral area of the signal
-
N = Number of fluorine nuclei giving rise to the signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the internal standard
-
Visualized Workflow for Method Selection
The choice of an analytical method is a critical decision driven by the specific requirements of the analysis. The following diagram illustrates a logical workflow to guide the selection process.
Caption: Decision workflow for analytical method selection.
This guide provides a framework for selecting and developing a suitable quantitative method for this compound in a reaction mixture. The final choice will depend on a careful evaluation of the specific analytical needs, available resources, and the characteristics of the sample matrix. All chosen methods must be fully validated to ensure reliable and accurate results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. tdi-bi.com [tdi-bi.com]
- 6. Quantitative Accuracy and Sample Preparation: Pre-Preparation Steps to Improve Results | Separation Science [sepscience.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
A Comparative Review of Trifluorobenzonitrile Isomers in Pharmaceutical and Agrochemical Applications
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is critical for designing novel, effective molecules. This guide provides a comparative analysis of the applications of 2-, 3-, and 4-trifluoromethylbenzonitrile, focusing on their roles in the synthesis of pharmaceuticals and agrochemicals. We present a compilation of experimental data, detailed methodologies, and visual representations of synthetic pathways to facilitate informed decision-making in research and development.
The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their biological activity, metabolic stability, and lipophilicity. Benzonitrile scaffolds, meanwhile, are versatile precursors for a wide range of functional groups. The combination of these features makes trifluorobenzonitrile isomers valuable building blocks in medicinal and agricultural chemistry. The position of the -CF3 group on the benzonitrile ring—ortho (2-), meta (3-), or para (4-)—profoundly influences the physicochemical properties and, consequently, the biological efficacy of the resulting compounds.
Physicochemical Properties of Trifluorobenzonitrile Isomers
A foundational understanding of the physicochemical properties of each isomer is essential for predicting their reactivity and behavior in biological systems.
| Property | 2-Trifluoromethylbenzonitrile | 3-Trifluoromethylbenzonitrile | 4-Trifluoromethylbenzonitrile |
| Molecular Formula | C₈H₄F₃N | C₈H₄F₃N | C₈H₄F₃N |
| Molecular Weight | 171.12 g/mol | 171.12 g/mol | 171.12 g/mol [1] |
| Boiling Point | Not available | 189 °C (lit.) | 80-81 °C/20 mmHg (lit.) |
| Melting Point | Not available | 16-20 °C (lit.) | 39-41 °C (lit.) |
| Density | Not available | 1.281 g/mL at 25 °C (lit.) | 1.278 g/mL at 25 °C (lit.)[1] |
| Refractive Index | Not available | n20/D 1.4575 (lit.) | n20/D 1.4583 (lit.)[1] |
Applications in Pharmaceutical Synthesis
Trifluorobenzonitrile isomers serve as key intermediates in the synthesis of a variety of pharmaceuticals. The positional isomerism plays a crucial role in the structure-activity relationship (SAR) of the final drug products.
4-Trifluoromethylbenzonitrile in the Synthesis of Celecoxib
4-Trifluoromethylbenzonitrile is a precursor to the anti-inflammatory drug Celecoxib. Although direct synthesis from 4-trifluoromethylbenzonitrile is not the primary industrial route, laboratory-scale syntheses and derivatizations often utilize this starting material.
Experimental Workflow for Celecoxib Synthesis via a Trifluoromethylated Intermediate:
3-Trifluoromethylbenzonitrile in the Synthesis of Flutamide Derivatives
3-Trifluoromethylbenzonitrile is a key starting material for the synthesis of Flutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer.
Experimental Protocol for the Synthesis of a Flutamide Analog:
A derivative of 3-trifluoromethylbenzonitrile, 4-amino-3-(trifluoromethyl)benzonitrile, can be synthesized and subsequently used to produce Flutamide analogs.
-
Nitration of 3-Trifluoromethylbenzonitrile: 3-Trifluoromethylbenzonitrile is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the aromatic ring, yielding primarily 4-nitro-3-(trifluoromethyl)benzonitrile.
-
Reduction of the Nitro Group: The nitro group of 4-nitro-3-(trifluoromethyl)benzonitrile is then reduced to an amino group using a reducing agent such as iron powder in the presence of an acid, to give 4-amino-3-(trifluoromethyl)benzonitrile.
-
Amide Formation: The resulting aniline derivative is then reacted with isobutyryl chloride in the presence of a base to form the corresponding amide, a Flutamide analog.
Logical Relationship for Flutamide Analog Synthesis:
Applications in Agrochemical Synthesis
The trifluoromethylphenyl moiety is a common feature in modern agrochemicals, imparting enhanced efficacy and stability. The different trifluorobenzonitrile isomers serve as versatile starting materials for various classes of pesticides.
Phenylpyrazole Insecticides
Phenylpyrazole insecticides, such as Fipronil, often contain a 2,6-dichloro-4-trifluoromethylphenyl group. While not directly synthesized from 4-trifluoromethylbenzonitrile, the corresponding aniline is a key intermediate. The synthesis of novel phenylpyrazole insecticides often involves the reaction of a pyrazole intermediate with a substituted phenylhydrazine, which can be derived from the corresponding trifluoromethylaniline.
Comparative Insecticidal Activity of Phenylpyrazole Derivatives:
Bioassays have shown that many phenylpyrazole derivatives exhibit excellent insecticidal activities against a broad spectrum of insects, including bean aphid, mosquito, and diamondback moth.[2] For instance, certain compounds have shown significantly higher activity than the commercial insecticide ethiprole.[2]
Phenyl Urea Herbicides
N-Trifluoromethylphenyl-N'-pyrimidyl urea derivatives have been synthesized and screened for their herbicidal activities.
Herbicidal Activity Data:
| Compound | Target Weed | IC₅₀ (mg/L) |
| N-(3-trifluoromethylphenyl)-N'-(2-amino-4-chloro-6-methylpyrimidyl) urea (Compound 25) | Setaria viridis | 11.67[3] |
| Bensulfuron (Commercial Herbicide) | Setaria viridis | 27.45[3] |
Compound 25, derived from a 3-trifluoromethylphenyl precursor, demonstrated significantly higher herbicidal activity against Setaria viridis compared to the commercial herbicide bensulfuron.[3]
Experimental Workflow for Phenyl Urea Herbicide Synthesis:
Triazole Fungicides
Triazole fungicides represent another important class of agrochemicals where trifluoromethylphenyl groups are frequently incorporated to enhance efficacy. The synthesis often involves the coupling of a triazole-containing moiety with a fluorinated aromatic compound.
Fungicidal Activity:
Novel triazole compounds containing fluorinated arylphenyl ether groups have shown promising fungicidal activities against various plant pathogens.[4] For example, certain derivatives exhibited inhibition rates of over 90% at a concentration of 50 μg/mL against pathogens like Gibberella zeae and Alternaria solani.[4]
Conclusion
The positional isomerism of the trifluoromethyl group on the benzonitrile ring has a profound impact on the synthetic routes and biological activities of the resulting pharmaceutical and agrochemical products. While 4-trifluoromethylbenzonitrile is a key precursor for certain anti-inflammatory drugs, the 3-isomer is crucial for the synthesis of anti-cancer agents. In the agrochemical sector, derivatives of all three isomers have shown promise as potent insecticides, herbicides, and fungicides. The choice of isomer is therefore a critical consideration in the design and development of new bioactive molecules. This guide provides a foundational comparison to aid researchers in selecting the optimal trifluorobenzonitrile isomer for their specific application, thereby accelerating the discovery and development of novel and effective compounds. Further research into direct comparative studies of these isomers will undoubtedly provide deeper insights into their structure-activity relationships and unlock new potential in various fields of chemistry.
References
Safety Operating Guide
Proper Disposal of 2,3,4-Trifluorobenzonitrile: A Guide for Laboratory Professionals
For immediate reference, 2,3,4-Trifluorobenzonitrile is a toxic and combustible substance that requires disposal as hazardous waste. Adherence to local, state, and federal regulations is mandatory. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.
I. Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Key hazards include:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: Causes skin and serious eye irritation.[1]
-
Flammability: Combustible liquid.[1]
Personnel handling this chemical must wear appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and eye/face protection. All handling should occur in a well-ventilated area.
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related isomers. This information is critical for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₂F₃N | [1] |
| Molecular Weight | 157.10 g/mol | [1] |
| Appearance | Colorless to Almost colorless clear liquid | [1] |
| Boiling Point | 118 °C/100 mmHg | [1] |
| Flash Point | 68 °C | [1] |
| Density | 1.38 g/cm³ (Specific Gravity at 20°C) | [1] |
| Purity | >98.0% (GC) | [1] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. The following protocol outlines the required steps:
1. Waste Collection and Storage:
- Collect waste this compound and any contaminated materials (e.g., absorbent pads from a spill) in a designated, properly labeled hazardous waste container.
- The container must be chemically resistant, securely closed, and free of external contamination.[2]
- Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][3]
- Ensure the storage area is designated for flammable and toxic materials.
- Do not mix with incompatible materials such as acids, bases, or strong oxidizing agents.[3]
2. Labeling:
- Affix a completed hazardous waste label to the container.[2] The label must include:
- The words "Hazardous Waste."
- The full chemical name: "this compound."
- The specific hazard characteristics (e.g., Toxic, Flammable).
- The accumulation start date.
- The name and contact information of the generating laboratory or researcher.
3. Disposal Request:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
- Provide all necessary information about the waste, including the chemical name, quantity, and hazard classification.
- Follow all institutional procedures for waste handover.
4. Spill Management:
- In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.
- Remove all sources of ignition.[3]
- Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[3]
- Carefully collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[3]
- Clean the spill area thoroughly.
- Report the spill to your supervisor and EHS department.
Important Considerations:
-
Do not dispose of this compound down the drain. [3] This can lead to environmental contamination and may violate regulations.
-
All waste must be handled in accordance with local, state, and federal regulations.[4]
-
Consult your institution's specific hazardous waste management plan for any additional requirements.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2,3,4-Trifluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 2,3,4-Trifluorobenzonitrile. Adherence to these procedures is critical for ensuring personnel safety and proper environmental management. The information is compiled from available safety data for this compound and supplemented with data from closely related fluorinated benzonitrile compounds. Given the toxicity of this compound, all handling should be conducted with the utmost caution.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical with the following primary classifications:
-
Toxic: if swallowed, in contact with skin, or if inhaled.
-
Combustible Liquid.
-
Irritant: Causes skin and serious eye irritation.
A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles with Face Shield | Must be worn at all times when handling the compound to protect against splashes and vapors. |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised. Regularly inspect gloves for any signs of degradation or puncture. |
| Laboratory Coat | A flame-resistant lab coat should be worn over personal clothing. | |
| Apron | A chemically resistant apron should be worn over the lab coat. | |
| Respiratory Protection | Respirator | A NIOSH-approved respirator with an organic vapor cartridge is required if handling outside of a certified chemical fume hood. |
Safe Handling and Operational Plan
All operations involving this compound must be conducted in a designated area with appropriate engineering controls.
Experimental Workflow
Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) and this guide before beginning work.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Don all required PPE as specified in the table above.
-
Prepare your work area within a certified chemical fume hood.
-
-
Handling:
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Wash hands thoroughly with soap and water after handling.[1]
-
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor. |
| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Immediately call a POISON CENTER or doctor. Rinse mouth. |
Spill Response:
-
Minor Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
-
Major Spill:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Storage and Disposal
Proper storage and disposal are crucial for safety and environmental protection.
Storage
| Parameter | Recommendation |
| Location | Store in a cool, dry, well-ventilated area.[1] |
| Container | Keep in the original, tightly sealed container.[1] |
| Incompatibilities | Store away from strong oxidizing agents, acids, and bases. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Collect all liquid and solid waste contaminated with this compound in separate, designated, and clearly labeled hazardous waste containers.
-
-
Container Management:
-
Use containers that are compatible with halogenated organic compounds.
-
Keep waste containers securely sealed when not in use.
-
-
Disposal:
-
Dispose of contents and containers in accordance with all local, state, and federal regulations. This typically involves arranging for pickup by a licensed hazardous waste disposal company.
-
Do not dispose of this chemical down the drain or in regular trash.
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
